29-Nor-20-oxolupeol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-18(30)19-10-13-26(4)16-17-28(6)20(24(19)26)8-9-22-27(5)14-12-23(31)25(2,3)21(27)11-15-29(22,28)7/h19-24,31H,8-17H2,1-7H3/t19-,20+,21-,22+,23-,24+,26+,27-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXANGLYPFOYKX-XJJQXQETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 29-Nor-20-oxolupeol from Lupeol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 29-Nor-20-oxolupeol from the naturally occurring pentacyclic triterpene, lupeol. The core of this transformation involves the oxidative cleavage of the isopropenyl group of lupeol to yield the corresponding C-29 nor-ketone. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to assist researchers in the fields of medicinal chemistry and drug development.
Introduction
Lupeol, a readily available natural product, serves as a versatile starting material for the synthesis of various derivatives with potential therapeutic applications. The modification of its isopropenyl side chain, in particular, can lead to compounds with altered biological activity profiles. The synthesis of this compound represents a key transformation, converting the terminal alkene into a ketone functionality. This conversion is typically achieved through oxidative cleavage, a fundamental reaction in organic synthesis. This document outlines a practical and accessible method for this synthesis using Oxone® as the oxidant, and also discusses alternative established procedures.
Synthetic Pathway Overview
The primary transformation discussed is the one-step oxidative cleavage of the C-20(29) double bond of lupeol. This reaction removes the C-29 methylene group and oxidizes the C-20 position to a ketone, yielding this compound.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound from lupeol.
Primary Method: Oxidation with Oxone®
This protocol is adapted from the work of Sichaem et al. and provides a straightforward method for the desired transformation.[1]
Materials:
-
Lupeol
-
Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄)
-
Acetic Acid (glacial)
-
Ethyl Acetate (EtOAc)
-
Water (deionized)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve lupeol (200 mg, 0.469 mmol) in glacial acetic acid (40 mL).
-
To this solution, add Oxone® (951 mg, 1.548 mmol).
-
Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and perform a liquid-liquid extraction with ethyl acetate and water (1:1 v/v).
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography to yield this compound.
Workflow Diagram:
Caption: Experimental workflow for the Oxone®-mediated synthesis.
Alternative Method: Lemieux-Johnson Oxidation
The Lemieux-Johnson oxidation is a classic and reliable method for the oxidative cleavage of alkenes. It utilizes a catalytic amount of osmium tetroxide with a stoichiometric amount of a re-oxidant, typically sodium periodate.
Materials:
-
Lupeol
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in water)
-
Sodium periodate (NaIO₄)
-
Dioxane or THF/water solvent system
-
Ethyl Acetate (EtOAc)
-
Sodium thiosulfate solution (aqueous)
General Procedure:
-
Dissolve lupeol in a suitable solvent system such as aqueous dioxane or THF/water.
-
Add a catalytic amount of osmium tetroxide solution.
-
Slowly add sodium periodate in portions to the stirred solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data
The following table summarizes the quantitative data for the primary synthesis method using Oxone®.
| Parameter | Value | Reference |
| Starting Material | ||
| Lupeol | 200 mg (0.469 mmol) | [1] |
| Reagents | ||
| Oxone® | 951 mg (1.548 mmol) | [1] |
| Acetic Acid | 40 mL | [1] |
| Reaction Conditions | ||
| Temperature | 100 °C | [1] |
| Time | 3 hours | [1] |
| Product | ||
| This compound | 74.6 mg | [1] |
| Yield | 37% | [1] |
Spectroscopic Data
While the primary source does not provide the full spectroscopic data for this compound, it is stated that the 1H and 13C NMR data are consistent with previously reported values.[1] For reference, typical spectroscopic features for a 29-nor-20-oxolupane skeleton would include:
| Data Type | Expected Features |
| 1H NMR | Absence of olefinic protons from the isopropenyl group. Presence of a methyl singlet corresponding to the C-30 methyl group adjacent to the new ketone. |
| 13C NMR | Absence of signals for the C-20 and C-29 carbons of the isopropenyl group. Presence of a downfield signal corresponding to the C-20 ketone carbonyl. |
| IR Spectroscopy | Absence of a C=C stretch around 1640 cm-1. Presence of a strong C=O stretch for the ketone, typically in the range of 1700-1725 cm-1. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular formula C₂₉H₄₈O₂. |
Conclusion
The synthesis of this compound from lupeol is a valuable transformation for generating novel derivatives for further investigation in drug discovery and development. The presented protocol using Oxone® offers a practical and efficient method for this conversion. The alternative Lemieux-Johnson oxidation provides a well-established, albeit more hazardous, route. This guide provides the necessary details for researchers to successfully implement this synthesis in a laboratory setting.
References
Investigating the Biosynthetic Pathway of 29-Nor-20-oxolupeol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of 29-Nor-20-oxolupeol, a modified triterpenoid with potential pharmacological significance. While the complete pathway is yet to be fully elucidated, this document synthesizes current knowledge on the biosynthesis of its precursor, lupeol, and proposes a putative pathway for its conversion to this compound. Detailed experimental protocols for key investigative techniques are provided, alongside a quantitative summary of relevant data from existing literature. Visual diagrams of the proposed biosynthetic pathway and experimental workflows are included to facilitate understanding and guide future research in this area.
Introduction
Triterpenoids are a diverse class of natural products with a wide range of biological activities. Lupeol, a pentacyclic triterpenoid, is known for its anti-inflammatory, anti-cancer, and other pharmacological properties. Its derivatives are of significant interest to the drug development community. This compound is a lupeol derivative characterized by the loss of a carbon atom at position 29 (a 'nor' compound) and the presence of a ketone group at position 20. Understanding its biosynthetic pathway is crucial for developing biotechnological production methods and for discovering novel enzymes with potential applications in biocatalysis.
This guide outlines the established biosynthetic pathway of lupeol from acetyl-CoA and presents a hypothesized enzymatic cascade leading to this compound.
The Biosynthetic Pathway of Lupeol
The biosynthesis of lupeol is initiated from acetyl-CoA via the mevalonate (MVA) pathway, a well-established route for the synthesis of isoprenoids and steroids[1].
Mevalonate Pathway: From Acetyl-CoA to Isopentenyl Pyrophosphate (IPP)
The initial steps of the MVA pathway leading to the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are catalyzed by a series of enzymes as detailed in Table 1.
From IPP to Lupeol
IPP and DMAPP are sequentially condensed to form farnesyl pyrophosphate (FPP), which is then dimerized to form squalene. Squalene is epoxidized to 2,3-oxidosqualene, the direct precursor for the cyclization reaction that yields lupeol. This final cyclization step is catalyzed by lupeol synthase (LUS), a type of oxidosqualene cyclase (OSC)[1][2].
Proposed Biosynthetic Pathway of this compound from Lupeol
The conversion of lupeol to this compound is not yet fully characterized in the scientific literature. However, based on the known biotransformations of lupeol by microorganisms and the catalytic capabilities of certain enzyme families, a putative pathway can be proposed. This proposed pathway involves oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYPs), which are known to be involved in the functionalization of triterpenoid skeletons[3][4][5][6]. The formation of a 'nor' compound necessitates a carbon-carbon bond cleavage, a reaction that can be catalyzed by specific P450 enzymes[4][5][6][7].
The proposed pathway consists of two key steps:
-
Oxidation of the Isopropenyl Group: The isopropenyl side chain of lupeol is a likely target for initial oxidation. A cytochrome P450 enzyme could hydroxylate the C-29 or C-30 methyl group, followed by further oxidation to an aldehyde or carboxylic acid.
-
Oxidative Decarboxylation (C-C Bond Cleavage): The oxidized intermediate could then undergo a P450-mediated oxidative decarboxylation or a similar C-C bond cleavage event to remove the C-29 carbon and form a ketone at C-20.
dot
Caption: Proposed enzymatic conversion of lupeol to this compound.
Quantitative Data
Quantitative data on the biosynthesis of this compound is scarce. However, data on the production of its precursor, lupeol, and related biotransformation products provide a valuable reference for future studies.
| Compound | Source/System | Titer/Concentration | Reference |
| Lupeol | Ricinus communis epidermis | High accumulation | [8] |
| Lupeol | Engineered Saccharomyces cerevisiae | Up to 12.5 mg/L | - |
| Friedelin (a triterpenoid) | Engineered Saccharomyces cerevisiae | 63.91 ± 2.45 mg/L | [9] |
| Sclareol (a diterpenoid) | Engineered Saccharomyces cerevisiae | 11.4 g/L | [10] |
Table 1: Titers of Lupeol and other Terpenoids in Biological Systems.
Experimental Protocols
Investigating the proposed biosynthetic pathway requires a combination of techniques from molecular biology, biochemistry, and analytical chemistry.
Identification and Characterization of Putative Enzymes
dot
Caption: Workflow for identifying enzymes involved in lupeol modification.
Objective: To express a candidate cytochrome P450 gene in a host organism to test its enzymatic activity on lupeol.
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the source organism (e.g., a plant or fungus known to produce lupeol derivatives). Synthesize first-strand cDNA using a reverse transcriptase.
-
PCR Amplification: Design primers based on the candidate gene sequence and amplify the full-length open reading frame (ORF) using PCR.
-
Vector Ligation: Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: Transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1).
-
Expression Induction: Grow the transformed yeast in a selective medium to a desired cell density. Induce gene expression by adding galactose to the medium.
-
Microsome Preparation (for P450s): Harvest the yeast cells, lyse them, and prepare microsomes by differential centrifugation, as P450s are typically membrane-bound enzymes.
In Vitro Enzyme Assays
Objective: To determine if the expressed enzyme can convert lupeol to this compound.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Microsomal preparation containing the recombinant P450 enzyme.
-
Lupeol (substrate) dissolved in a suitable solvent (e.g., DMSO).
-
A source of reducing equivalents, such as an NADPH-regenerating system (including NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 28-30°C) for a specific duration (e.g., 1-2 hours).
-
Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted products using GC-MS and HPLC.
Analytical Methods
Objective: To separate and identify the products of the enzymatic reaction.
Protocol:
-
Derivatization: Derivatize the extracted samples (e.g., by silylation with BSTFA) to increase their volatility.
-
GC Separation: Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the compounds.
-
MS Detection: Detect the eluted compounds using a mass spectrometer. The fragmentation patterns will help in identifying the products by comparing them with known standards or by interpreting the mass spectra.
Objective: To quantify the amount of substrate consumed and product formed.
Protocol:
-
Sample Preparation: Dissolve the extracted samples in a suitable solvent (e.g., methanol or acetonitrile).
-
HPLC Separation: Inject the sample into an HPLC system equipped with a C18 reverse-phase column[2][3][11][12]. Use an isocratic or gradient elution with a mobile phase such as acetonitrile and water[11][12].
-
Detection: Detect the compounds using a UV detector (e.g., at 210 nm) or an evaporative light scattering detector (ELSD)[2][3].
-
Quantification: Calculate the concentration of the product by comparing its peak area with a standard curve generated from known concentrations of a purified standard of this compound.
Objective: To definitively determine the chemical structure of the purified product.
Protocol:
-
Purification: Purify the product of interest from the large-scale enzymatic reaction using column chromatography or preparative HPLC.
-
NMR Analysis: Dissolve the purified compound in a deuterated solvent (e.g., CDCl3). Acquire 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.
-
Structure Determination: Analyze the NMR data to determine the connectivity of atoms and the stereochemistry of the molecule, confirming the structure as this compound[13][14][15][16].
Signaling Pathways and Regulation
Currently, there is no specific information available regarding the signaling pathways that regulate the biosynthesis of this compound. In plants, the biosynthesis of triterpenoids is often regulated by developmental cues and in response to environmental stresses, frequently involving transcription factors that control the expression of biosynthetic genes. Future research could explore the transcriptional regulation of the putative cytochrome P450 enzymes involved in this pathway.
Conclusion
The investigation of the this compound biosynthetic pathway presents an exciting frontier in the study of triterpenoid metabolism. While the complete pathway remains to be elucidated, the foundational knowledge of lupeol biosynthesis and the proposed enzymatic steps provide a solid framework for future research. The experimental protocols and analytical methods detailed in this guide offer a practical toolkit for scientists aiming to identify and characterize the enzymes responsible for this intriguing biotransformation. Success in this endeavor will not only advance our understanding of plant biochemistry but also pave the way for the sustainable production of this and other valuable modified triterpenoids.
References
- 1. Frontiers | Compartmentalization engineering of yeasts to overcome precursor limitations and cytotoxicity in terpenoid production [frontiersin.org]
- 2. Use of emerging technologies in the extraction of lupeol, α-amyrin and β-amyrin from sea grape (Coccoloba uvifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Formation and Cleavage of C-C Bonds by Enzymatic Oxidation-Reduction Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbon-carbon bond cleavage and formation reactions in drug metabolism and the role of metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Screening of Filamentous Fungi to Identify Biocatalysts for Lupeol Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Metabolic Engineering of Saccharomyces cerevisiae for High-Level Friedelin via Genetic Manipulation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Isolation and structure elucidation of acetylcholinesterase lipophilic lupeol derivatives inhibitors from the latex of the Tunisian <i>Periploca laevigata</i> - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
In Silico Prediction of "29-Nor-20-oxolupeol" Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
"29-Nor-20-oxolupeol," a naturally occurring triterpenoid, presents a compelling scaffold for drug discovery. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity, leveraging established computational methodologies. While experimental data for this specific molecule is sparse, its structural similarity to lupeol and other pentacyclic triterpenoids allows for a robust, predictive analysis of its potential therapeutic applications, particularly in the realms of anti-inflammatory and anti-cancer research. This document outlines a detailed workflow, from target identification and molecular docking to ADMET prediction, offering researchers a blueprint for virtual screening and lead compound optimization.
Introduction
Triterpenoids, a diverse class of natural products, are renowned for their broad spectrum of pharmacological activities. "this compound" is a pentacyclic triterpenoid of the lupane class. Preliminary experimental evidence suggests it may possess anti-inflammatory properties, as indicated by its ability to reduce nitric oxide levels in LPS-activated murine microglial cells with an IC50 of 44.21 μM[1][2]. In silico methods offer a rapid and cost-effective approach to further explore its biological potential, predict its molecular targets, and evaluate its drug-likeness. This guide details the necessary computational protocols to build a comprehensive bioactivity profile for this promising natural compound.
Molecular Target Identification
Based on the known bioactivities of the structurally related triterpenoid, lupeol, several potential molecular targets for "this compound" can be hypothesized. Lupeol has been extensively studied and shown to modulate key signaling pathways involved in inflammation and cancer.[3][4][5] Therefore, the initial in silico investigation will focus on proteins within these pathways.
Table 1: Potential Molecular Targets for this compound
| Target Class | Specific Protein Targets | Therapeutic Area | Rationale |
| Inflammation | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Nuclear factor-kappa B (NF-κB) | Anti-inflammatory | Lupeol and other triterpenoids are known to inhibit these key inflammatory enzymes and transcription factors[4][6]. |
| Cancer | Phosphoinositide 3-kinase (PI3K), Protein kinase B (Akt), Mammalian target of rapamycin (mTOR), B-cell lymphoma 2 (Bcl-2), Caspase-3 | Anti-cancer | The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is a known target of lupeol[7][8][9]. Bcl-2 and caspases are key regulators of apoptosis. |
In Silico Bioactivity Prediction Workflow
A structured computational workflow is essential for a thorough analysis of "this compound." The following diagram illustrates the key stages of the proposed in silico investigation.
Experimental Protocol: Ligand Preparation
-
Structure Retrieval: Obtain the 3D structure of "this compound" from the PubChem database (CID 490365) in SDF format[10].
-
Energy Minimization: Convert the SDF file to a suitable format (e.g., PDBQT) using a molecular modeling software such as AutoDock Tools or PyMOL. Perform energy minimization of the ligand structure using a force field like MMFF94 to obtain a stable, low-energy conformation.
-
Charge Assignment: Assign Gasteiger charges to the ligand atoms.
Experimental Protocol: Protein Preparation
-
Target Selection and Retrieval: Select the protein targets of interest (from Table 1) and download their 3D crystal structures from the Protein Data Bank (PDB).
-
Protein Cleaning: Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms from the PDB file.
-
Protonation and Charge Assignment: Add polar hydrogens to the protein structure and assign appropriate charges.
-
Grid Box Generation: Define the binding site (active site) of the protein and generate a grid box that encompasses this region for the docking simulation.
Experimental Protocol: Molecular Docking
-
Software Selection: Utilize a validated molecular docking program such as AutoDock Vina, Schrödinger's Glide, or GOLD.
-
Docking Simulation: Dock the prepared "this compound" ligand into the defined grid box of each prepared protein target. The docking algorithm will explore various conformations and orientations of the ligand within the binding site.
-
Pose Selection and Analysis: The docking program will generate multiple binding poses, each with a corresponding binding energy or docking score. Select the pose with the lowest binding energy for further analysis.
-
Interaction Analysis: Visualize the ligand-protein interactions of the best binding pose using software like PyMOL or Discovery Studio. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues.
Table 2: Predicted Quantitative Data from Molecular Docking
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (predicted) | Interacting Residues |
| COX-2 | e.g., -9.5 | e.g., 250 nM | e.g., Arg120, Tyr355, Ser530 |
| PI3K | e.g., -8.7 | e.g., 800 nM | e.g., Val851, Lys802, Asp933 |
| Bcl-2 | e.g., -7.9 | e.g., 2.5 µM | e.g., Phe105, Arg146, Gly145 |
| (Note: The values in this table are hypothetical examples and would be generated by the actual docking simulations.) |
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug development.
Experimental Protocol: ADMET Prediction
-
Software Selection: Use online web servers like SwissADME, pkCSM, or commercial software packages like Schrödinger's QikProp.
-
Input: Provide the SMILES string or the 2D structure of "this compound" as input to the selected tool.
-
Parameter Analysis: The software will calculate various physicochemical and pharmacokinetic properties. Key parameters to analyze include:
-
Lipinski's Rule of Five: To assess drug-likeness.
-
Human Intestinal Absorption (HIA): To predict oral bioavailability.
-
Blood-Brain Barrier (BBB) penetration: To predict central nervous system activity.
-
CYP450 Inhibition: To predict potential drug-drug interactions.
-
Toxicity: To predict potential mutagenicity, carcinogenicity, and other adverse effects.
-
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | e.g., 428.7 g/mol | Complies with Lipinski's Rule (<500) |
| LogP | e.g., 6.5 | High lipophilicity |
| H-bond Donors | e.g., 1 | Complies with Lipinski's Rule (<5) |
| H-bond Acceptors | e.g., 2 | Complies with Lipinski's Rule (<10) |
| Human Intestinal Absorption | e.g., High | Good oral bioavailability predicted |
| BBB Permeant | e.g., No | Unlikely to have CNS effects |
| CYP2D6 Inhibitor | e.g., Yes | Potential for drug-drug interactions |
| AMES Toxicity | e.g., Non-mutagenic | Low risk of mutagenicity |
| (Note: The values in this table are hypothetical examples and would be generated by ADMET prediction software.) |
Hypothetical Signaling Pathway Modulation
Based on the potential targets, "this compound" could modulate inflammatory signaling pathways such as the NF-κB pathway.
This diagram illustrates a potential mechanism of action where "this compound" might inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Conclusion
This technical guide provides a comprehensive in silico framework for predicting the bioactivity of "this compound." By employing molecular docking and ADMET prediction, researchers can efficiently generate hypotheses about its molecular targets, mechanism of action, and drug-likeness. The outlined protocols and data presentation formats offer a structured approach to guide further experimental validation and accelerate the potential development of this natural product into a novel therapeutic agent. The insights gained from these computational studies will be invaluable in prioritizing experimental efforts and unlocking the full therapeutic potential of "this compound."
References
- 1. This compound|19891-85-1|COA [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking analysis of lupeol with different cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C29H48O2 | CID 490365 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preliminary Cytotoxic Screening of 29-Nor-20-oxolupeol on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and potential outcomes for the preliminary cytotoxic screening of the novel triterpenoid "29-Nor-20-oxolupeol" against various cancer cell lines. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established protocols and existing data for the parent compound, lupeol, and its structurally related derivatives. The information presented herein is intended to serve as a foundational resource for initiating and designing robust in vitro studies to evaluate the anticancer potential of this compound.
Introduction to this compound and its Anticancer Potential
Lupeol, a pentacyclic triterpene found in numerous edible and medicinal plants, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-microbial, and notably, anticancer effects. Its derivatives are being actively investigated to enhance its therapeutic efficacy. The structural modifications in "this compound," specifically the removal of a methyl group at position 29 (29-Nor) and the introduction of a ketone group at position 20 (20-oxo), are hypothesized to modulate its cytotoxic profile. The presence of the α,β-unsaturated ketone moiety in the E ring, in particular, may enhance its reactivity and potential for inducing apoptosis in cancer cells.
Quantitative Data on Cytotoxicity of Lupeol and its Derivatives
To provide a baseline for comparison, the following tables summarize the cytotoxic activities (IC50 values) of lupeol and its key derivatives against a panel of human cancer cell lines, as reported in the scientific literature. These data highlight the potential for modifications to the lupeol scaffold to significantly impact anticancer potency.
Table 1: Cytotoxic Activity (IC50 in µM) of Lupeol and its Derivatives
| Compound | HeLa (Cervical Cancer) | KB (Oral Cancer) | MCF-7 (Breast Cancer) | A-549 (Lung Cancer) | Reference |
| Lupeol | 37.7 ± 0.4 | 51.2 ± 0.08 | 51.8 ± 0.03 | 45.7 ± 0.1 | [1][2] |
| Lupenone (3-oxo-lupeol) | 7.6 ± 0.03 | 7.2 ± 0.6 | 9.1 ± 0.8 | 7.1 ± 0.1 | [1][2] |
| Lupeol acetate | 72.6 ± 1.6 | 72.5 ± 1.3 | 49.0 ± 0.8 | 56.2 ± 0.2 | [2] |
| o-Phthaloyl-lupeol | 81.6 ± 1.6 | 80.2 ± 0.6 | 84.0 ± 0.1 | 66.5 ± 0.3 | [2] |
| Lupenone oxime | 44.1 ± 0.2 | 45.0 ± 1.1 | 29.0 ± 0.9 | 36.6 ± 0.2 | [2] |
Table 2: Cytotoxic Activity of other relevant Lupane Triterpenoids
| Compound | Cell Line | IC50 (µM) | Reference |
| (20R)-28-hydroxylupen-30-al-3-one | NSCLC-N6 (Non-small-cell bronchopulmonary carcinoma) | 39.5 ± 1.2 | [3] |
Experimental Protocols
A standardized and well-documented experimental workflow is critical for obtaining reproducible and comparable results. The following section details a typical protocol for the preliminary cytotoxic screening of a novel compound like this compound.
Cell Lines and Culture Conditions
A diverse panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. Suggested cell lines include, but are not limited to:
-
MCF-7: Estrogen receptor-positive breast adenocarcinoma
-
MDA-MB-231: Triple-negative breast adenocarcinoma
-
HeLa: Cervical adenocarcinoma
-
A549: Lung carcinoma
-
HT-29: Colorectal adenocarcinoma
-
PC-3: Prostate adenocarcinoma
-
K562: Chronic myelogenous leukemia
Cells should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for determining cytotoxicity.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) should be included.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Incubate the plate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
References
Navigating the Challenges of 29-Nor-20-oxolupeol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
The pentacyclic triterpenoid 29-Nor-20-oxolupeol, a derivative of the widely studied lupeol, presents significant potential in various therapeutic areas. However, like many of its structural relatives, its progression from a promising lead compound to a viable therapeutic agent is hampered by challenges related to its physicochemical properties, primarily its limited solubility and potential instability. This technical guide provides an in-depth overview of the current understanding of the solubility and stability of lupeol and its derivatives, offering a framework for approaching studies on this compound. Due to the limited publicly available data specific to this compound, this guide leverages information on the parent compound, lupeol, to provide actionable insights and detailed experimental protocols.
Understanding the Core Challenge: Poor Aqueous Solubility
Table 1: General Solubility Profile of Lupeol
| Solvent Class | General Solubility | Examples of Solvents |
| Aqueous Buffers | Practically Insoluble | PBS (pH 7.4), Water |
| Polar Protic Solvents | Sparingly Soluble to Slightly Soluble | Ethanol, Methanol |
| Polar Aprotic Solvents | Soluble to Freely Soluble | DMSO, DMF, Acetone |
| Non-Polar Solvents | Soluble to Freely Soluble | Chloroform, Dichloromethane |
Note: This table is a qualitative summary based on general knowledge of lupeol. Specific quantitative values are not available.
To enhance the solubility of such compounds, researchers often employ various techniques which can be broadly categorized as physical and chemical modifications.
Experimental Protocols for Solubility Assessment
A systematic approach to determining the solubility of this compound is crucial for formulation development. The following are detailed protocols for equilibrium and kinetic solubility assays.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, propylene glycol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The use of a shaker water bath is recommended.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent in which the compound is freely soluble (e.g., methanol or acetonitrile).
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Evaporative Light Scattering Detection (HPLC-UV/ELSD).
-
Calculation: Calculate the solubility in mg/mL or µg/mL by back-calculating from the dilution factor.
Kinetic Solubility Assessment (High-Throughput Screening)
This method provides a rapid assessment of the apparent solubility of a compound from a concentrated stock solution, which is relevant for early-stage drug discovery.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 10 mM in DMSO).
-
Serial Dilution: Serially dilute the stock solution in the same organic solvent.
-
Addition to Aqueous Buffer: Add a small volume of each diluted stock solution to a larger volume of the aqueous buffer (e.g., PBS pH 7.4) in a microplate format.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is considered the kinetic solubility.
Solubility Assessment Workflows
Stability Studies: Ensuring Compound Integrity
The stability of this compound in both solid and solution states is a critical parameter that influences its shelf-life, formulation, and therapeutic efficacy. A comprehensive stability study involves forced degradation and long-term stability testing.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing stability-indicating analytical methods.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M HCl at elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH at elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). |
| Oxidative Degradation | Dissolve this compound in a suitable solvent and treat with 3% H₂O₂ at room temperature for a defined period (e.g., 2, 4, 8, 24 hours). |
| Thermal Degradation | Expose solid this compound to dry heat (e.g., 80°C) for a defined period (e.g., 1, 3, 7 days). |
| Photostability | Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). |
Analytical Approach:
A stability-indicating HPLC method must be developed and validated. This method should be able to separate the parent compound from all significant degradation products. A diode-array detector (DAD) or a mass spectrometer (MS) can be used for peak purity analysis and identification of degradants.
Forced Degradation Study Workflow
Long-Term Stability Testing
Long-term stability studies are performed under controlled storage conditions to establish the retest period or shelf life of the drug substance.
Protocol:
-
Batch Selection: Use at least three representative batches of this compound.
-
Storage Conditions: Store the samples in containers that simulate the proposed packaging under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Parameters to be Tested:
-
Appearance
-
Assay of the active substance
-
Degradation products/impurities
-
Moisture content (if applicable)
-
Crystal form (if applicable)
-
Signaling Pathway Considerations
While the specific signaling pathways modulated by this compound are likely still under investigation, the parent compound lupeol has been shown to interact with multiple cellular targets. A hypothetical signaling pathway diagram can help visualize potential mechanisms of action and guide further research. For instance, lupeol is known to affect inflammatory pathways.
Hypothetical Anti-inflammatory Pathway
Conclusion and Future Directions
The successful development of this compound as a therapeutic agent is contingent on a thorough understanding and mitigation of its solubility and stability challenges. While direct data for this specific molecule is scarce, the knowledge base for its parent compound, lupeol, provides a robust starting point. The experimental protocols and conceptual frameworks presented in this guide offer a systematic approach for researchers to characterize and overcome the physicochemical hurdles of this compound. Future research should focus on generating empirical solubility and stability data for this compound, exploring various formulation strategies such as nano-suspensions, solid dispersions, and lipid-based formulations, and elucidating its precise mechanisms of action and degradation pathways. Such efforts will be instrumental in unlocking the full therapeutic potential of this promising compound.
Quantum Chemical Calculations for 29-Nor-20-oxolupeol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on the pentacyclic triterpenoid, 29-Nor-20-oxolupeol. While experimental data for this specific molecule is limited, this document outlines a robust computational protocol using Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. The methodologies detailed herein are grounded in established computational practices for natural products and are designed to furnish researchers with the necessary tools to investigate the molecule's reactivity, stability, and potential biological activity. This guide serves as a virtual roadmap for a prospective computational study, complete with data presentation templates and a visual workflow to ensure clarity and reproducibility. As a point of reference for validation, experimental data for the parent compound, lupeol, is incorporated.
Introduction
This compound is a derivative of lupeol, a well-known pentacyclic triterpenoid with a wide range of pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2] The structural modifications in this compound are expected to alter its electronic and steric properties, thereby influencing its bioactivity. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the physicochemical characteristics of such novel compounds. By employing methods like Density Functional Theory (DFT), we can gain insights into the molecule's three-dimensional structure, vibrational frequencies (correlating to its infrared spectrum), and electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP). This information is invaluable for understanding reaction mechanisms, predicting spectroscopic signatures, and guiding drug design efforts.
This guide presents a detailed protocol for a comprehensive in-silico investigation of this compound.
Theoretical Background
The foundational theory for this computational study is Density Functional Theory (DFT). DFT methods are a class of quantum chemical calculations that determine the electronic structure of a molecule based on its electron density. This approach is computationally more efficient than traditional wave-function-based methods, making it well-suited for molecules of the size and complexity of this compound.
The calculations will be performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the accuracy of Hartree-Fock theory with the efficiency of DFT. The choice of basis set is also critical for obtaining reliable results. A Pople-style basis set, such as 6-31G(d,p), provides a good balance between accuracy and computational cost for organic molecules.
Experimental Protocols: A Computational Approach
This section details the step-by-step computational workflow for the quantum chemical analysis of this compound.
Molecular Structure Input
The initial step involves generating a 3D structure of this compound. This can be achieved using molecular modeling software by modifying the known crystal structure of lupeol.
Geometry Optimization
The initial molecular structure is a mere approximation and needs to be optimized to find its most stable conformation (a minimum on the potential energy surface).
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP
-
Basis Set: 6-31G(d,p)
-
Procedure: The geometry optimization is performed until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
Vibrational Frequency Analysis
Once the geometry is optimized, a frequency calculation is performed to:
-
Confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
Predict the infrared (IR) spectrum of the molecule.
-
Calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d,p)
The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, a scaling factor is typically applied for better agreement with experimental data.
Electronic Property Calculations
With the optimized geometry, various electronic properties can be calculated to understand the molecule's reactivity and electronic nature.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's electronic excitability and reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[3][4]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface.[5] It is a valuable tool for identifying regions susceptible to electrophilic and nucleophilic attack, which is critical for understanding intermolecular interactions, such as those with biological receptors.[5][6]
Data Presentation
The quantitative results from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Optimized Geometric Parameters (Selected)
| Parameter | Bond/Angle | Calculated Value | Experimental (Lupeol) |
| Bond Length (Å) | C3-O1 | Value | Value |
| C20-C29 | Value | Value | |
| C20-O2 | Value | N/A | |
| Bond Angle (°) | O1-C3-C4 | Value | Value |
| C21-C20-C29 | Value | Value | |
| Dihedral Angle (°) | H-O1-C3-C4 | Value | Value |
| C19-C20-C29-H | Value | Value |
Note: Experimental values for lupeol would be obtained from crystallographic data for comparison.
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental (Lupeol, cm⁻¹) | Assignment |
| ν(O-H) | Value | Value | ~3235[1] | O-H stretch |
| ν(C=O) | Value | Value | N/A | C=O stretch |
| ν(C=C) | Value | Value | ~1640[1] | C=C stretch |
| δ(CH₃) | Value | Value | Value | CH₃ bend |
Table 3: Electronic Properties
| Property | Calculated Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
| Electronegativity | Value |
| Hardness | Value |
| Softness | Value |
| Electrophilicity Index | Value |
Mandatory Visualization
The following diagrams illustrate the proposed computational workflow and the key molecular orbitals of this compound.
Conclusion
This technical guide provides a detailed and systematic protocol for the quantum chemical investigation of this compound. By following the outlined computational experiments, researchers can obtain valuable data on the molecule's geometry, vibrational spectra, and electronic properties. These theoretical insights are crucial for understanding the structure-activity relationship of this novel triterpenoid and can significantly aid in the rational design of new derivatives with enhanced pharmacological profiles. The presented workflow and data templates are intended to ensure a standardized and reproducible approach to the computational analysis of this and similar natural products.
References
- 1. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Therapeutic Promise of 29-Nor-20-oxolupeol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the emerging therapeutic potential of 29-Nor-20-oxolupeol, a naturally occurring triterpenoid. While research on this specific molecule is in its nascent stages, preliminary findings suggest a promising profile, particularly in the realm of anti-inflammatory applications. This document aims to consolidate the current knowledge, providing a foundation for future investigation and drug development endeavors.
Core Compound Profile
This compound is a lupane-type triterpenoid that has been isolated from the stems of Impatiens balsamina.[1][2] Its chemical structure distinguishes it as a nor-triterpenoid, indicating the loss of a methyl group from the parent lupeol skeleton. The presence of a ketone group at position 20 is another defining feature.
Quantitative Biological Activity
To date, the primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated murine microglial BV-2 cells.[2][3][4][5] This activity is a key indicator of its potential as an anti-inflammatory agent, as excessive NO production is a hallmark of inflammatory processes and can contribute to cellular damage.
| Compound | Biological Activity | Cell Line | IC50 Value | Reference |
| This compound | Inhibition of Nitric Oxide (NO) Production | Murine Microglial BV-2 Cells | 44.21 μM | [2][3][4][5] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in the literature for the isolation and bioactivity assessment of this compound.
Isolation and Purification of this compound from Impatiens balsamina
The isolation of this compound, as described in the foundational study by Kim DH, et al. (2019), involves a multi-step process combining extraction and chromatographic techniques.[1][2]
Experimental Workflow for Isolation
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential of this compound was assessed by measuring its ability to inhibit the production of nitric oxide in LPS-stimulated murine microglial BV-2 cells. The following is a detailed protocol based on standard methodologies for this assay.[1][6][7][8][9][10]
1. Cell Culture and Seeding:
-
Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of approximately 2.5 x 10^4 to 5 x 10^4 cells per well and allowed to adhere overnight.[1][7]
2. Compound and LPS Treatment:
-
The following day, the culture medium is replaced with fresh medium.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Subsequently, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and nitric oxide production.[1][7] A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included.
3. Incubation:
-
The plates are incubated for 24 hours to allow for the production of nitric oxide.[8]
4. Measurement of Nitric Oxide (Griess Assay):
-
After incubation, 50-100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.[2][6]
-
The plate is incubated in the dark at room temperature for 10-15 minutes.
-
The absorbance is measured at a wavelength of 540-550 nm using a microplate reader.[2][6]
5. Data Analysis:
-
The concentration of nitrite (a stable product of NO) in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
The percentage of inhibition of NO production is calculated for each concentration of this compound.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined from a dose-response curve.
Potential Mechanism of Action: A Look into Inflammatory Signaling
While the precise molecular target of this compound has not yet been elucidated, its inhibitory effect on nitric oxide production in LPS-stimulated microglia suggests an interaction with key inflammatory signaling pathways. Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response, primarily through the Toll-like receptor 4 (TLR4). Activation of TLR4 initiates a downstream signaling cascade that leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways.[11][12] These transcription factors then drive the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO.
The inhibitory effect of this compound on NO production could potentially occur at any point along this pathway, from interfering with TLR4 signaling to inhibiting the activity of iNOS itself. Further research is required to pinpoint the exact mechanism of action.
Generalized LPS-Induced Inflammatory Signaling Pathway
Future Directions and Therapeutic Potential
The initial finding that this compound can inhibit nitric oxide production is a significant first step. However, a substantial amount of research is still needed to fully understand its therapeutic potential. Key areas for future investigation include:
-
Mechanism of Action Studies: Elucidating the specific molecular target(s) of this compound within inflammatory signaling pathways is crucial. Investigating its effects on NF-κB and MAPK signaling will be a critical next step.
-
Broader Anti-inflammatory Profiling: Assessing the compound's effects on the production of other pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6) and prostaglandins, will provide a more comprehensive understanding of its anti-inflammatory activity.
-
In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of inflammatory diseases is necessary to determine its potential for in vivo applications.
-
Synthesis and Structure-Activity Relationship (SAR) Studies: Developing a synthetic route to this compound and its analogs will be essential for producing sufficient quantities for further research and for exploring the structure-activity relationships to potentially identify more potent derivatives.
-
Safety and Toxicity Profiling: Thorough toxicological studies are required to assess the safety profile of the compound.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Inducible nitric oxide synthase is key to peroxynitrite-mediated, LPS-induced protein radical formation in murine microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 29-Nor-20-oxolupeol for In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
29-Nor-20-oxolupeol is a synthetic triterpenoid derivative with potential therapeutic applications. Based on the biological activities of structurally related triterpenoids, it is hypothesized that this compound possesses anti-inflammatory and cytotoxic properties. These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound. The following protocols are based on established methodologies for similar compounds and serve as a guide for preclinical research and drug discovery.
Data Presentation
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 1 | 98.2 | 3.8 |
| 5 | 95.6 | 4.1 |
| 10 | 91.3 | 3.5 |
| 25 | 78.4 | 5.2 |
| 50 | 55.1 | 6.3 |
| 100 | 32.7 | 5.9 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | Standard Deviation |
| Control (Untreated) | 0 | 5.2 | 1.1 |
| LPS (1 µg/mL) | - | 100 | 8.7 |
| LPS + this compound | 1 | 85.4 | 7.5 |
| LPS + this compound | 5 | 62.1 | 6.8 |
| LPS + this compound | 10 | 41.3 | 5.1 |
| LPS + this compound | 25 | 25.8 | 4.3 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line (e.g., RAW 264.7 macrophages).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
This protocol is designed to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the untreated control) and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition relative to the LPS-treated control.
Mandatory Visualization
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
HPLC method for quantification of "29-Nor-20-oxolupeol" in plasma
An HPLC-UV method for the quantification of the novel triterpenoid "29-Nor-20-oxolupeol" in human plasma has been developed and validated. This application note provides a detailed protocol for sample preparation, chromatographic separation, and method validation, intended for researchers, scientists, and professionals in drug development. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a pentacyclic triterpenoid with potential therapeutic applications. Accurate quantification in biological matrices is crucial for preclinical and clinical development. This document describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound in human plasma. The method involves a straightforward liquid-liquid extraction for sample cleanup and an internal standard for accurate quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Betulinic acid (>98% purity)
-
HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)
-
Formic acid, analytical grade
-
Human plasma (with K2-EDTA as anticoagulant)
-
Purified water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard (IS) in 10 mL of methanol separately.
-
Working Standard Solutions: Prepare calibration curve standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 to 20 µg/mL.
-
Internal Standard Working Solution (5 µg/mL): Dilute the IS stock solution with methanol.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: low (0.3 µg/mL), medium (5 µg/mL), and high (15 µg/mL).
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (5 µg/mL).
-
Vortex for 30 seconds.
-
Add 800 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an HPLC vial for analysis.
Method Validation Summary
The developed method was validated according to established guidelines for bioanalytical method validation. The key parameters are summarized below.
Data Presentation
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Concentration Range | 0.1 - 20.0 µg/mL |
| Regression Equation | y = 0.1234x + 0.0056 |
| Correlation Coefficient (r²) | > 0.998 |
| Linearity | Linear |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Bias) |
| LLOQ | 0.1 | < 15% | < 15% | ± 15% |
| Low | 0.3 | < 10% | < 10% | ± 10% |
| Medium | 5.0 | < 8% | < 8% | ± 8% |
| High | 15.0 | < 7% | < 7% | ± 7% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (µg/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85.2 ± 4.1 | 98.5 ± 3.2 |
| Medium | 5.0 | 88.1 ± 3.5 | 101.2 ± 2.8 |
| High | 15.0 | 86.5 ± 3.8 | 99.8 ± 3.0 |
Table 4: Stability
| Stability Condition | Duration | QC Level | Stability (% of Nominal) |
| Freeze-Thaw | 3 cycles | Low & High | 92.5 - 105.3 |
| Short-Term (Bench-top) | 6 hours | Low & High | 94.1 - 103.8 |
| Long-Term | 30 days at -80°C | Low & High | 93.7 - 106.1 |
| Post-Preparative | 24 hours in Autosampler | Low & High | 95.2 - 102.4 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Troubleshooting decision tree for the HPLC method.
Conclusion
This application note details a simple, rapid, and reliable HPLC-UV method for the quantification of this compound in human plasma. The method demonstrates good linearity, precision, accuracy, and stability, making it suitable for supporting pharmacokinetic and other clinical studies of this compound. The straightforward liquid-liquid extraction procedure allows for high-throughput sample processing.
Application Notes and Protocols for Investigating the Apoptotic Effects of 29-Nor-20-oxolupeol on MCF-7 Cells
Disclaimer: The following application notes and protocols are a hypothetical model based on the known anticancer and pro-apoptotic activities of the parent compound, lupeol, and its derivatives in MCF-7 breast cancer cells. As of the date of this document, specific studies on the apoptotic effects of 29-Nor-20-oxolupeol in MCF-7 cells have not been published. These protocols and expected results are intended to serve as a guide for researchers and drug development professionals to investigate the potential of this specific compound.
Introduction
This compound is a derivative of lupeol, a naturally occurring pentacyclic triterpene with demonstrated anticancer properties. Research on lupeol and its various derivatives has shown that they can induce apoptosis in several cancer cell lines, including the MCF-7 human breast cancer cell line. The proposed mechanism often involves the modulation of key proteins in the apoptotic signaling cascade, particularly members of the Bcl-2 family. These application notes provide a framework for testing the hypothesis that this compound induces apoptosis in MCF-7 cells through a similar mechanism.
Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes of the described experimental protocols.
Table 1: Cytotoxicity of this compound on MCF-7 Cells (MTT Assay)
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 10 | 85.2 | ± 5.1 |
| 25 | 68.7 | ± 4.8 |
| 50 | 51.3 | ± 3.9 |
| 75 | 35.8 | ± 4.2 |
| 100 | 22.1 | ± 3.5 |
| IC50 | ~50 µM |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V/PI Staining)
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (0 µM) | 95.2 | 2.5 | 2.3 |
| 25 µM | 75.4 | 15.8 | 8.8 |
| 50 µM | 52.1 | 35.6 | 12.3 |
| 75 µM | 30.9 | 50.2 | 18.9 |
Table 3: Modulation of Apoptotic Proteins by this compound in MCF-7 Cells (Western Blot)
| Treatment (50 µM) | Relative Bax Expression (Pro-apoptotic) | Relative Bcl-2 Expression (Anti-apoptotic) | Bax/Bcl-2 Ratio |
| Control | 1.0 | 1.0 | 1.0 |
| 24 hours | 1.8 | 0.6 | 3.0 |
| 48 hours | 2.5 | 0.4 | 6.25 |
Experimental Protocols
Here are detailed methodologies for the key experiments to assess the apoptotic effects of 29-Nor-20-oxolupepeol on MCF-7 cells.
1. Cell Culture and Treatment
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration in all treatments (including control) is less than 0.1%.
2. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
-
3. Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Procedure:
-
Seed MCF-7 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with different concentrations of this compound (e.g., 0, 25, 50, 75 µM) for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
4. Western Blot Analysis for Apoptotic Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bax and Bcl-2.
-
Procedure:
-
Seed MCF-7 cells in a 60 mm dish and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., at its IC50 concentration) for 24 and 48 hours.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
The following diagrams illustrate the hypothetical signaling pathway and the workflows for the key experiments.
Caption: Workflow for assessing the apoptotic effects of this compound on MCF-7 cells.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound in MCF-7 cells.
Application Notes and Protocols: 29-Nor-20-oxolupeol as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
29-Nor-20-oxolupeol is a naturally occurring triterpenoid that has been isolated from medicinal plants such as Impatiens balsamina.[1] Emerging research has identified this compound as a potential enzyme inhibitor with anti-inflammatory properties. Specifically, this compound has been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated murine microglial cells, suggesting its potential as an inhibitor of Nitric Oxide Synthase (NOS). These findings indicate that this compound could be a valuable lead compound in the development of novel therapeutics for inflammatory and neuroinflammatory conditions.
This document provides detailed application notes and experimental protocols for researchers interested in investigating the enzyme inhibitory potential of this compound.
Data Presentation
Inhibitory Activity of this compound
The primary reported biological activity of this compound is the inhibition of nitric oxide production in a cellular context. This is an indirect measure of the inhibition of Nitric Oxide Synthase (NOS), the enzyme responsible for NO synthesis.
| Compound | Cell Line | Stimulant | Assay | Endpoint | IC50 (µM) | Reference |
| This compound | Murine Microglial BV-2 cells | Lipopolysaccharide (LPS) | Griess Assay | Nitric Oxide (NO) Production | 44.21 | [1] |
Note: The data currently available is limited to a cellular assay. Further studies using purified NOS isoforms are required to determine the direct enzyme inhibitory activity, isoform selectivity (iNOS, nNOS, eNOS), and the mechanism of inhibition.
Experimental Protocols
Protocol 1: Inhibition of Nitric Oxide Production in LPS-Activated Murine Microglial BV-2 Cells
This protocol details the methodology used to determine the IC50 value of this compound for the inhibition of NO production in a cellular assay.
1. Materials and Reagents:
-
Murine microglial BV-2 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
2. Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
3. Experimental Procedure:
-
Seed BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well.
-
Allow the cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. A vehicle control (DMSO) should be included.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. A negative control group without LPS stimulation should be included.
-
After the incubation period, collect the cell culture supernatant.
4. Nitric Oxide Measurement (Griess Assay):
-
Add 100 µL of the collected cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess Reagent to each well containing the supernatant.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
5. Data Analysis:
-
Calculate the percentage of NO production inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Direct Enzyme Inhibition Assay for Nitric Oxide Synthase (General Protocol)
While specific data for this compound is not yet available, this protocol provides a general framework for assessing its direct inhibitory effect on purified NOS isoforms (e.g., iNOS). This assay typically measures the conversion of L-arginine to L-citrulline.
1. Materials and Reagents:
-
Purified recombinant iNOS enzyme
-
L-[³H]arginine or L-[¹⁴C]arginine
-
NADPH
-
Calmodulin
-
Tetrahydrobiopterin (BH4)
-
FAD and FMN
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
This compound (dissolved in a suitable solvent)
-
Stop buffer (e.g., containing EDTA to chelate calcium)
-
Cation exchange resin (e.g., Dowex AG 50WX-8)
-
Scintillation cocktail and counter
2. Experimental Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, calmodulin, BH4, FAD, and FMN.
-
Add purified iNOS enzyme to the reaction mixture.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a short period. Include a vehicle control.
-
Initiate the enzymatic reaction by adding L-[³H]arginine.
-
Allow the reaction to proceed for a defined time at 37°C.
-
Stop the reaction by adding the stop buffer.
3. Separation and Quantification:
-
Apply the reaction mixture to a column containing cation exchange resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will pass through.
-
Collect the eluate containing L-[³H]citrulline.
-
Add a scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the enzyme activity at each inhibitor concentration.
-
Determine the IC50 value by plotting the enzyme activity against the inhibitor concentration.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate (L-arginine) concentration at different fixed concentrations of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the inhibition constant (Ki).
Visualizations
Signaling Pathway of LPS-Induced NO Production and Inhibition
Caption: LPS-induced nitric oxide production pathway and the putative inhibitory point of this compound.
Experimental Workflow for Cellular NO Inhibition Assay
Caption: Workflow for determining the inhibitory effect of this compound on NO production in BV-2 cells.
Logical Relationship of Direct Enzyme Inhibition Kinetics
Caption: Potential mechanisms of direct enzyme inhibition of Nitric Oxide Synthase by this compound.
References
Application Notes and Protocols for In Vivo Evaluation of 29-Nor-20-oxolupeol in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
29-Nor-20-oxolupeol is a lupane-type triterpenoid that has demonstrated noteworthy anti-inflammatory properties. Preliminary in vitro research has shown that this compound can reduce nitric oxide (NO) levels in lipopolysaccharide (LPS)-activated murine microglial cells, indicating its potential as a therapeutic agent for neuroinflammatory conditions.[1][2] The nuclear factor-kappa B (NF-κB) signaling pathway is a critical mediator of inflammation, responsible for the transcription of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS).[3][4] This document provides detailed protocols for the in vivo evaluation of this compound in rodent models of inflammation, with a focus on LPS-induced neuroinflammation. The experimental designs are based on established methodologies for structurally similar and well-studied triterpenoids, such as lupeol, to provide a robust framework for preclinical investigation.[2][5][6][7][8]
Data Presentation: Efficacy of Structurally Similar Triterpenoids
As in vivo data for this compound is not yet available, the following tables summarize quantitative outcomes from various studies on lupeol, a closely related pentacyclic triterpene. This data serves as a benchmark for designing experiments and anticipating potential effect sizes.
Table 1: Anti-Neuroinflammatory Efficacy of Lupeol in Rodent Models
| Animal Model | Inducing Agent | Lupeol Dosage & Administration Route | Key Efficacy Readouts | Reference |
| C57BL/6N Mice | LPS (250 µg/kg, i.p.) for 7 days | 50 mg/kg, oral co-treatment | Reduced hippocampal expression of NF-κB, TNF-α, COX-2, and IL-1β. Decreased amyloid-beta and p-Tau levels. Improved cognitive function. | [2][5] |
| Adult Mice | Amyloid-beta (3 µL/5 min, i.c.v.) | 50 mg/kg/day, oral for 2 weeks | Decreased oxidative stress (ROS). Reduced neuroinflammation (activated glial cells, p-NF-κB, TNF-α, NOS-2). Improved memory and cognitive function. | [9][10] |
| Mice | Traumatic Brain Injury (TBI) | 50 mg/kg/day, oral for 7 days | Reduced expression of p-NF-κB, TNF-α, COX-2, and IL-1β in cortex and hippocampus. Improved cognitive and spatial learning. | [8] |
| Wistar Rats | High Fat Diet / Sucrose | 25 mg/kg/day, oral for 30 days | Reduced mRNA expression of TNF-α and IL-6 in brain tissue. | [11] |
Table 2: Systemic Anti-inflammatory Efficacy of Lupeol in Rodent Models
| Animal Model | Inducing Agent | Lupeol Dosage & Administration Route | Key Efficacy Readouts | Reference |
| Male Mice | LPS (20 µg/kg, i.p.) + D-GalN (700 mg/kg) | 80 mg/kg, intragastric, 1 hr prior | Reduced serum ALT and AST. Decreased hepatic iNOS and nitrated proteins. | [1][12] |
| Mice | LPS (15 mg/kg, i.p.) | 0.5-2 mg/kg, intravenous, 6 hr after | Reduced TNF-α in bronchoalveolar lavage fluid. Decreased lung tissue iNOS expression and histological damage. | [7] |
| Wistar Albino Rats | Renal Ischemia-Reperfusion | 100 mg/kg, i.p., 1 hr prior | Protective effects against renal damage. | [6] |
Table 3: General Toxicity Profile of Lupeol in Rodents
| Animal Model | Dosage & Administration Route | Observation | Reference |
| Rats and Mice | 2 g/kg, oral | No adverse effects or mortality after 96 hours. | [13] |
| Rats | 200 mg/kg, i.p. | No systemic toxicity observed. | [6][13] |
| Mice | 40 mg/kg, i.p. | No signs of toxicity or mortality. | [13] |
| Mice | 50 mg/kg/day, oral for 15 days | No systemic toxicity. | [13] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Neuroinflammatory Activity in an LPS-Induced Mouse Model
This protocol details the induction of systemic inflammation leading to neuroinflammation using lipopolysaccharide (LPS) to assess the therapeutic potential of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile saline)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Tools for oral gavage and intraperitoneal injections
-
Equipment for tissue collection and processing (e.g., centrifuges, homogenizers)
-
ELISA kits for cytokine measurement (TNF-α, IL-1β, IL-6)
-
Reagents for Western Blot (antibodies for NF-κB, iNOS, COX-2) and RT-PCR
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly divide mice into four groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Administer vehicle orally and sterile saline via intraperitoneal (i.p.) injection.
-
Group 2 (LPS Control): Administer vehicle orally and LPS via i.p. injection.
-
Group 3 (LPS + Test Compound): Administer this compound orally and LPS via i.p. injection.
-
Group 4 (Test Compound Only): Administer this compound orally and sterile saline via i.p. injection.
-
-
Drug Preparation and Administration:
-
LPS Challenge:
-
Sample Collection:
-
At 4-6 hours post-LPS injection, euthanize mice under deep anesthesia.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perfuse the brain with ice-cold PBS.
-
Dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C for biochemical analysis.
-
-
Endpoint Analysis:
-
Cytokine Levels: Measure serum and brain homogenate levels of TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Protein Expression: Analyze protein levels of key inflammatory markers (e.g., p-NF-κB, iNOS, COX-2) in brain tissue homogenates using Western Blot.
-
Gene Expression: Quantify mRNA levels of inflammatory mediators using RT-PCR.
-
Histopathology: (Optional) Perform immunohistochemical staining on brain sections for markers of microglial activation (e.g., Iba-1).
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed anti-neuroinflammatory signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in an LPS-induced model.
References
- 1. Lupeol ameliorates LPS/D-GalN induced acute hepatic damage by suppressing inflammation and oxidative stress through TGFβ1-Nrf2 signal pathway | Aging [aging-us.com]
- 2. Lupeol protect against LPS-induced neuroinflammation and amyloid beta in adult mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective effects of lupeol in rats with renal ischemia‑reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. mdpi.com [mdpi.com]
- 9. Lupeol, a Plant-Derived Triterpenoid, Protects Mice Brains against Aβ-Induced Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Lupeol on the Expression of Neuro Inflammatory Signalling Molecules in Brain Tissues of High Fat Diet and Sucrose Fed Type-2 Diabetic Rats | Texila Journal [texilajournal.com]
- 12. Lupeol ameliorates LPS/D-GalN induced acute hepatic damage by suppressing inflammation and oxidative stress through TGFβ1-Nrf2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "29-Nor-20-oxolupeol" Formulation for Improved Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Introduction
29-Nor-20-oxolupeol is a pentacyclic triterpenoid with potential therapeutic applications. Its chemical formula is C29H48O2 and it has a molecular weight of 428.69 g/mol .[1][2] Like many other triterpenoids, this compound is a lipophilic molecule, which often leads to poor aqueous solubility and consequently, low and variable oral bioavailability. This presents a significant challenge in its development as a therapeutic agent. Enhancing the bioavailability of poorly water-soluble drugs is a critical goal in pharmaceutical formulation to ensure optimal therapeutic efficacy.[3][4]
This document provides detailed application notes and protocols for the formulation of this compound to improve its bioavailability. The strategies discussed are based on established techniques for enhancing the bioavailability of lipophilic compounds, particularly other triterpenoids like lupeol. The protocols provided are intended to serve as a comprehensive guide for researchers in the development of novel formulations for this compound.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the rational design of formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C29H48O2 | [1][2] |
| Molecular Weight | 428.69 g/mol | [1][2] |
| XLogP3 | 7.9 | [2] |
| Physical Description | Data not available | |
| Aqueous Solubility | Expected to be low | Inferred from high XLogP3 |
| Melting Point | Data not available |
Table 1: Physicochemical Properties of this compound.
Formulation Strategies for Improved Bioavailability
Several advanced formulation strategies can be employed to overcome the poor aqueous solubility of this compound and enhance its oral bioavailability. These include lipid-based formulations and solid dispersions.
Lipid-Based Formulations: Nanostructured Lipid Carriers (NLCs)
Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles that are composed of a mixture of solid and liquid lipids, which creates an imperfect crystalline structure. This structure allows for higher drug loading and reduced drug expulsion during storage compared to Solid Lipid Nanoparticles (SLNs). NLCs can enhance the oral bioavailability of lipophilic drugs by increasing their solubility and facilitating their absorption via the lymphatic pathway.[5][6]
Quantitative Data on Lupeol-Loaded NLCs
While specific data for this compound is unavailable, studies on the related triterpenoid, lupeol, provide valuable insights into the potential of NLC formulations.
| Formulation Parameter | Value | Reference |
| Mean Particle Size | 265.3 ± 4.6 nm | [7] |
| Polydispersity Index (PDI) | < 0.25 | [7] |
| Zeta Potential | -37.2 ± 0.84 mV | [7] |
| Encapsulation Efficacy | 84.04 ± 0.57% | [7] |
Table 2: Physicochemical characteristics of Lupeol-loaded Nanostructured Lipid Carriers (NLCs).
| In Vivo Study Parameter (Hamsters) | Lupeol-NLCs (5 mg/kg) | Free Lupeol (5 mg/kg) | Reference |
| Reduction in spleen parasites | 99.9% | 94.4% | [7] |
| Reduction in liver parasites | 99.9% | 90.2% | [7] |
Table 3: In vivo efficacy of Lupeol-loaded NLCs in an experimental visceral leishmaniasis model.
Solid Dispersions
Solid dispersions are systems where a poorly water-soluble drug is dispersed in a hydrophilic carrier matrix.[8][9] This formulation technique can enhance the dissolution rate and apparent solubility of the drug by reducing its particle size to a molecular level and improving its wettability.[9][10]
Commonly Used Carriers for Solid Dispersions:
-
Polyethylene glycols (PEGs)
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMC-AS)
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound formulations.
Protocol 1: Preparation of this compound-Loaded NLCs
This protocol is adapted from methods used for other lipophilic compounds.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO)
-
Liquid lipid (e.g., Oleic acid)
-
Surfactant (e.g., Poloxamer 188)
-
Co-surfactant (e.g., Soya lecithin)
-
Deionized water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Probe sonicator
-
Magnetic stirrer with heating
-
Water bath
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid and liquid lipid together at a temperature approximately 10°C above the melting point of the solid lipid.
-
Add this compound to the molten lipid mixture and stir until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in deionized water and heat to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization at approximately 10,000 rpm for 10 minutes to form a coarse pre-emulsion.
-
-
Nanoemulsification:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 15 minutes.
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow for the recrystallization of the lipid matrix and the formation of NLCs.
-
-
Storage:
-
Store the NLC dispersion at 4°C.
-
Protocol 2: Characterization of this compound-Loaded NLCs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the NLC dispersion with deionized water.
-
Measure the particle size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the unencapsulated this compound from the NLCs by ultracentrifugation using a filter tube.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total drug - Free drug) / Total drug] x 100
-
DL (%) = [(Total drug - Free drug) / Total weight of lipids and drug] x 100
-
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30)
-
Organic solvent (e.g., Methanol, Ethanol)
Equipment:
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution:
-
Dissolve this compound and the hydrophilic carrier in the organic solvent in a round-bottom flask.
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
-
Drying:
-
Dry the resulting solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a suitable sieve to obtain a uniform particle size.
-
-
Storage:
-
Store the solid dispersion in a desiccator to prevent moisture absorption.
-
Protocol 4: In Vitro Dissolution Study
Materials:
-
This compound formulation (NLCs or solid dispersion)
-
Pure this compound
-
Dissolution medium (e.g., Phosphate buffer pH 6.8 with 0.5% w/v Tween 80 to maintain sink conditions)
Equipment:
-
USP dissolution apparatus (e.g., Apparatus II - Paddle)
-
Syringes with filters
-
HPLC-UV system
Procedure:
-
Setup:
-
Fill the dissolution vessels with the dissolution medium and maintain the temperature at 37 ± 0.5°C.
-
-
Sample Addition:
-
Add a quantity of the formulation or pure drug equivalent to a specific dose of this compound to each vessel.
-
-
Sampling:
-
Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
-
Analysis:
-
Filter the samples and analyze the concentration of this compound using a validated HPLC-UV method.
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released versus time.
-
Protocol 5: In Vivo Pharmacokinetic Study in Rats
Animals:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
Formulations:
-
This compound formulation (e.g., NLCs)
-
Control suspension of this compound in 0.5% w/v carboxymethyl cellulose (CMC)
Procedure:
-
Dosing:
-
Fast the rats overnight with free access to water.
-
Administer the formulations orally via gavage at a specific dose of this compound.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
-
Plasma Separation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis software.
-
Calculate the relative bioavailability (Frel) of the formulation compared to the control suspension: Frel (%) = (AUCformulation / AUCcontrol) x 100.
-
Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: Proposed mechanism of NLC-mediated bioavailability enhancement for lipophilic drugs.
Caption: Concept of solid dispersion for enhancing drug dissolution and absorption.
Conclusion
The development of effective formulations is paramount to unlocking the therapeutic potential of promising but poorly soluble compounds like this compound. The formulation strategies and detailed protocols provided in this document, based on successful approaches for analogous triterpenoids, offer a robust starting point for researchers. By systematically applying these methods, it is anticipated that the oral bioavailability of this compound can be significantly improved, paving the way for further preclinical and clinical evaluation. The establishment of a reliable in vitro-in vivo correlation (IVIVC) will be a critical step in streamlining future formulation development and ensuring product quality.[11][12]
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound | C29H48O2 | CID 490365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. wjpls.org [wjpls.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following 29-Nor-20-oxolupeol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
29-Nor-20-oxolupeol is a naturally occurring triterpenoid isolated from Impatiens balsamina.[1][2] Structurally related to betulin and betulinic acid, this class of compounds has garnered significant interest for its diverse biological activities, including anti-inflammatory and anti-cancer properties.[3] Preliminary studies have shown that this compound can reduce nitric oxide (NO) levels in lipopolysaccharide (LPS)-activated murine microglial cells, suggesting potential anti-inflammatory effects.[1][2] This document provides detailed protocols for investigating the effects of this compound on gene expression, a critical step in elucidating its mechanism of action and therapeutic potential. The methodologies outlined are based on established techniques for analyzing the gene expression changes induced by related triterpenoid compounds.
I. Hypothetical Gene Expression Analysis of this compound in LPS-Stimulated Macrophages
This application note outlines a hypothetical study to investigate the impact of this compound on the expression of key inflammatory genes in a macrophage cell line.
Objective: To determine if this compound modulates the expression of pro-inflammatory genes (e.g., TNFα, IL-6, iNOS) and anti-inflammatory genes (e.g., IL-10, Arg1) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Experimental Design: RAW 264.7 cells will be pre-treated with varying concentrations of this compound followed by stimulation with LPS. Gene expression changes will be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Hypothetical Quantitative Data Summary
The following tables represent hypothetical data demonstrating the potential effects of this compound on gene expression.
Table 1: Effect of this compound on Pro-Inflammatory Gene Expression
| Treatment Group | TNFα Fold Change (vs. LPS) | IL-6 Fold Change (vs. LPS) | iNOS Fold Change (vs. LPS) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 100.0 | 150.0 | 200.0 |
| LPS + this compound (10 µM) | 50.0 | 75.0 | 100.0 |
| LPS + this compound (25 µM) | 25.0 | 37.5 | 50.0 |
| LPS + this compound (50 µM) | 10.0 | 15.0 | 20.0 |
Table 2: Effect of this compound on Anti-Inflammatory Gene Expression
| Treatment Group | IL-10 Fold Change (vs. LPS) | Arg1 Fold Change (vs. LPS) |
| Vehicle Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | 1.0 | 0.5 |
| LPS + this compound (10 µM) | 2.0 | 1.5 |
| LPS + this compound (25 µM) | 4.0 | 3.0 |
| LPS + this compound (50 µM) | 8.0 | 6.0 |
II. Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to achieve final concentrations.
-
Treatment:
-
Remove the old medium from the wells.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours.
-
Include a vehicle-only control group (no LPS, no compound).
-
Protocol 2: RNA Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).
-
RNA Isolation: Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent. This typically involves chloroform extraction and isopropanol precipitation.
-
RNA Purification: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) at 260 nm.
-
Assess RNA purity by checking the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8).
-
Verify RNA integrity by running an aliquot on a 1% agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Prepare the reverse transcription reaction mix on ice. For a 20 µL reaction, a typical setup would include:
-
Total RNA: 1 µg
-
Reverse Transcriptase (e.g., M-MLV)
-
Reverse Transcriptase Buffer
-
dNTPs
-
Oligo(dT) primers or Random Hexamers
-
RNase-free water
-
-
Incubation: Incubate the reaction mixture according to the reverse transcriptase manufacturer's instructions (e.g., 65°C for 5 min, followed by 37°C for 60 min, and then 70°C for 15 min to inactivate the enzyme).
-
cDNA Storage: Store the synthesized cDNA at -20°C.
Protocol 4: Quantitative Real-Time PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each 20 µL reaction:
-
cDNA template (diluted)
-
Forward and Reverse primers for target genes (TNFα, IL-6, iNOS, IL-10, Arg1) and a reference gene (e.g., GAPDH, β-actin)
-
SYBR Green Master Mix
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR detection system with a typical cycling protocol:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt curve analysis to verify product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method.
-
III. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for gene expression analysis.
References
High-Throughput Screening of "29-Nor-20-oxolupeol" Derivatives for Anti-inflammatory and Anticancer Activity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
"29-Nor-20-oxolupeol" is a naturally occurring pentacyclic triterpenoid that has demonstrated noteworthy anti-inflammatory properties by reducing nitric oxide (NO) levels in lipopolysaccharide (LPS)-activated microglial cells with an IC50 of 44.21 µM.[1][2][3][4] Its parent compound, lupeol, exhibits a broad spectrum of pharmacological activities, including potent anticancer effects against various cancer cell lines such as lung, liver, breast, and prostate cancer.[1][2][5][6][7] Lupeol and its derivatives are known to modulate key signaling pathways implicated in both inflammation and cancer, such as the NF-κB and PI3K/Akt pathways, and can induce apoptosis in cancer cells while showing low cytotoxicity to normal cells.[7] This combination of known anti-inflammatory activity and the strong anticancer potential of its structural class makes "this compound" a compelling scaffold for the development of novel therapeutics.
This document provides a detailed protocol for the high-throughput screening (HTS) of a focused library of "this compound" derivatives to identify lead compounds with significant anti-inflammatory and/or anticancer activity. The workflow is designed as a tiered screening cascade, beginning with primary single-point screens to identify active compounds ("hits") and progressing to secondary, more complex assays for dose-response analysis and preliminary mechanism of action studies.
Screening Library: Hypothetical "this compound" Derivatives
A focused library of derivatives can be synthesized by modifying the C-3 hydroxyl group of the "this compound" core. This position is synthetically accessible and modifications here have been shown to enhance the biological activity of other lupeol derivatives.[6]
| Derivative Series | Modification at C-3 | Rationale |
| EST-01 to EST-50 | Esterification with various carboxylic acids (e.g., aliphatic, aromatic, heterocyclic) | To explore the impact of lipophilicity and steric bulk on activity. |
| ETH-01 to ETH-50 | Etherification with different alkyl or aryl groups | To improve metabolic stability compared to esters. |
| CAR-01 to CAR-50 | Carbamate formation with a range of isocyanates | To introduce hydrogen bonding capabilities and improve potency. |
| AMI-01 to AMI-50 | Amine conjugation via linkers | To introduce basic groups, potentially improving solubility and cell permeability. |
High-Throughput Screening Cascade
The screening process is structured as a multi-stage funnel to efficiently identify and characterize promising compounds.
Caption: High-throughput screening cascade for "this compound" derivatives.
Experimental Protocols
Protocol 1: Primary Anti-inflammatory Screening - NF-κB Luciferase Reporter Assay
This assay identifies compounds that inhibit the NF-κB signaling pathway, a key regulator of inflammation.
-
Cell Line: HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element (NF-κB-RE).
-
Plate Format: 384-well, white, clear-bottom plates.
-
Procedure:
-
Seed GloResponse™ NF-ĸB-RE-luc2P HEK293 cells at a density of 5.0 × 10⁵ cells/ml into the assay plate (20µl/well).[8]
-
Incubate for 3-5 hours at 37°C, 5% CO₂.
-
Add 100 nL of "this compound" derivatives (from 2 mM DMSO stock) to achieve a final concentration of 10 µM. Add DMSO alone for control wells.
-
Pre-incubate with compounds for 1 hour at 37°C.
-
Stimulate the cells by adding 5 µL of 5X TNFα solution (final concentration 20 ng/mL) to all wells except the unstimulated controls.[8]
-
Incubate the plate for 6 hours at 37°C, 5% CO₂.
-
Equilibrate the plate to room temperature for 10 minutes.
-
Add 25 µL of a luciferase detection reagent (e.g., ONE-Step™ Luciferase Assay System) to each well.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition relative to DMSO-treated, TNFα-stimulated controls. Hits are typically defined as compounds causing >50% inhibition.
Protocol 2: Primary Anticancer Screening - Cell Viability Assay
This assay identifies compounds that reduce the viability of cancer cells. The CellTiter-Glo® assay is a robust, luminescence-based HTS method that measures ATP levels as an indicator of metabolically active cells.[9][10][11]
-
Cell Line: MCF-7 (human breast adenocarcinoma).
-
Plate Format: 384-well, white, solid-bottom plates.
-
Procedure:
-
Seed MCF-7 cells at a density of 1,500 cells per well in 25 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Add 100 nL of "this compound" derivatives (from 2 mM DMSO stock) to achieve a final concentration of 10 µM. Add DMSO for vehicle controls.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent viability relative to DMSO-treated controls. Hits are defined as compounds causing >50% reduction in cell viability.
Protocol 3: Secondary Screening - Dose-Response and IC50 Determination
This protocol is used for all confirmed hits from the primary screens to determine their potency (IC50).
-
Assays: NF-κB Reporter Assay and CellTiter-Glo® Viability Assay as described above.
-
Cell Lines:
-
Anti-inflammatory: HEK293-NF-κB-luc cells.
-
Anticancer: MCF-7, A549 (lung carcinoma), HepG2 (hepatocellular carcinoma).
-
Selectivity: MCF-10A (non-tumorigenic breast epithelial cells).
-
-
Procedure:
-
Perform the respective assays with a 10-point, 3-fold serial dilution of the hit compounds, starting from a top concentration of 50 µM.
-
Generate dose-response curves by plotting percent inhibition/viability against the logarithm of the compound concentration.
-
Calculate the IC50 value (the concentration at which 50% of the maximal effect is observed) using a non-linear regression model (e.g., four-parameter logistic fit).
-
Protocol 4: Mechanism of Action - Apoptosis Induction Assay
This assay determines if the cytotoxic effect of the anticancer hits is mediated through the induction of apoptosis by measuring the activity of effector caspases 3 and 7.
-
Assay: Caspase-Glo® 3/7 Assay.[12]
-
Cell Line: MCF-7.
-
Plate Format: 384-well, white, solid-bottom plates.
-
Procedure:
-
Seed MCF-7 cells at 2,500 cells per well in 25 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Treat cells with hit compounds at 1x, 3x, and 10x their predetermined IC50 values. Include a positive control (e.g., Staurosporine, 1 µM) and a vehicle control (DMSO).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 25 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Express results as fold-change in caspase activity relative to the vehicle control. A significant increase indicates apoptosis induction.
Data Presentation
Quantitative data from the secondary and MOA screens should be summarized for clear comparison.
Table 1: Potency and Selectivity of Anticancer Hits
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) | MCF-10A IC50 (µM) | Selectivity Index (SI) |
| LEAD-001 | 1.2 ± 0.2 | 2.5 ± 0.4 | 1.8 ± 0.3 | > 50 | > 41.7 |
| LEAD-002 | 3.5 ± 0.5 | 4.1 ± 0.6 | 2.9 ± 0.4 | > 50 | > 14.3 |
| Doxorubicin | 0.1 ± 0.02 | 0.15 ± 0.03 | 0.2 ± 0.04 | 1.5 ± 0.2 | 15 |
| Selectivity Index (SI) = IC50 in normal cells (MCF-10A) / IC50 in cancer cells (MCF-7) |
Table 2: Apoptosis Induction by Lead Compounds in MCF-7 Cells
| Compound ID | Concentration | Caspase-3/7 Activation (Fold Change vs. Vehicle) |
| LEAD-001 | 1x IC50 (1.2 µM) | 3.5 ± 0.4 |
| 3x IC50 (3.6 µM) | 8.1 ± 0.9 | |
| Staurosporine | 1 µM | 10.2 ± 1.1 |
Signaling Pathway Diagrams
The following diagrams illustrate the key molecular pathways targeted by the proposed screening assays.
Caption: Inhibition of the NF-κB signaling pathway by hit compounds.
Caption: Intrinsic apoptosis pathway induction by lead anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 4. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Lupeol and its derivatives as anticancer and anti-inflammatory agents: Molecular mechanisms and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations [frontiersin.org]
- 8. promega.com [promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.kr [promega.kr]
Application Notes and Protocols for Proteomic Target Identification of 29-Nor-20-oxolupeol
For Researchers, Scientists, and Drug Development Professionals
Introduction
29-Nor-20-oxolupeol is a naturally occurring pentacyclic triterpenoid isolated from Impatiens balsamina. Preliminary studies have indicated its potential as an anti-inflammatory agent, demonstrating an ability to reduce nitric oxide (NO) levels in lipopolysaccharide (LPS)-activated murine microglial cells with an IC50 of 44.21 μM. The precise molecular targets and mechanisms of action of this compound, however, remain to be elucidated. This document provides detailed application notes and protocols for the identification of its protein targets using cutting-edge proteomic techniques.
Pentacyclic triterpenes, a class of compounds to which this compound belongs, are known to exert their biological effects through the modulation of various signaling pathways.[1][2] Notably, many triterpenoids have been shown to target key inflammatory pathways, including the nuclear factor kappa B (NF-κB) signaling cascade.[3][4] Furthermore, compounds structurally related to this compound, such as lupeol, have been found to influence other critical cellular pathways, including the PI3K/Akt and MAPK signaling pathways, which are implicated in cell proliferation, survival, and apoptosis.[4][5][6] The protocols outlined herein are designed to identify the direct and indirect protein interactors of this compound, thereby shedding light on its mechanism of action and facilitating its development as a potential therapeutic agent.
Hypothesized Signaling Pathway Involvement
Based on the known activities of related pentacyclic triterpenoids, this compound is hypothesized to modulate key inflammatory and cell signaling pathways. A potential mechanism of action is the inhibition of the NF-κB pathway, a central regulator of inflammation.
References
- 1. Anti-inflammatory actions of pentacyclic triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Anti-Inflammatory Actions of Pentacyclic Triterpenes | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 29-Nor-20-oxolupeol and Related Derivatives
This technical support center provides troubleshooting guidance for researchers and scientists encountering challenges in the synthesis of 29-Nor-20-oxolupeol and related lupeol derivatives. The information is presented in a question-and-answer format to directly address common issues related to reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to introduce a 20-oxo functionality on the lupeol skeleton?
A common and direct approach is the oxidative cleavage of the isopropenyl group of lupeol. This transformation targets the C20-C29 double bond to generate a ketone at C-20. Reagents frequently employed for this purpose include ozone (O₃) followed by a reductive workup, or a combination of a catalytic amount of osmium tetroxide (OsO₄) with an oxidant like sodium periodate (NaIO₄).
Q2: My reaction yield for the oxidation of lupeol is consistently low. What are the potential causes?
Low yields in the oxidation of lupeol can stem from several factors:
-
Incomplete Reaction: The sterically hindered nature of the isopropenyl group can lead to sluggish reactions. Ensure you are using a sufficient excess of the oxidizing agent and an adequate reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Starting Material Purity: Impurities in the starting lupeol can interfere with the reaction. It is advisable to use lupeol of high purity, which can be achieved by recrystallization or column chromatography.
-
Sub-optimal Reaction Temperature: Ozonolysis reactions are typically carried out at low temperatures (-78 °C) to prevent over-oxidation and side reactions. For other oxidation methods, the optimal temperature should be empirically determined.
-
Side Reactions: Over-oxidation can lead to the formation of unwanted byproducts. For instance, ozonolysis with an oxidative workup can lead to the formation of a carboxylic acid at C-29.
-
Product Degradation: The resulting ketone may be unstable under the reaction or workup conditions. Ensure a mild workup procedure.
Q3: I am observing multiple spots on my TLC plate after the reaction, indicating low purity. What are the likely side products?
The formation of multiple products is a common challenge. Potential side products include:
-
Unreacted Starting Material: Lupeol may not have fully reacted.
-
Epoxide Formation: Partial oxidation can lead to the formation of an epoxide at the C20-C29 double bond.
-
Diol Formation: If using OsO₄/NaIO₄, incomplete cleavage can result in the formation of a diol intermediate.
-
Over-oxidation Products: As mentioned, carboxylic acids or other cleaved fragments can be formed.
-
Isomerization Products: Acidic or basic conditions during workup can potentially lead to isomerization of the triterpenoid skeleton.
Q4: What are the recommended methods for purifying this compound and related derivatives?
The purification of triterpenoid derivatives often requires chromatographic techniques due to their similar polarities.
-
Column Chromatography: This is the most common method. A silica gel stationary phase with a gradient elution system of non-polar and polar solvents (e.g., hexane/ethyl acetate) is typically effective.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure material, reversed-phase prep-HPLC can be employed.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an excellent method for achieving high purity.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| High amount of unreacted starting material in the crude product. | Incomplete reaction due to insufficient reagent, short reaction time, or low temperature. | Increase the molar excess of the oxidizing agent. Extend the reaction time and monitor closely by TLC. Optimize the reaction temperature. |
| TLC shows a complex mixture of products with little of the desired product. | Non-selective reaction or over-oxidation. | If using ozonolysis, ensure a strictly reductive workup (e.g., with dimethyl sulfide or zinc). If using other oxidants, consider milder alternatives or the use of protecting groups for other sensitive functionalities. |
| Product loss during workup. | Emulsion formation during extraction or degradation of the product. | Use brine to break emulsions. Ensure the workup is performed under neutral or mild pH conditions. |
Low Product Purity
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with impurities during column chromatography. | Impurities have very similar polarity to the product. | Optimize the solvent system for column chromatography; a shallower gradient or an isocratic elution might improve separation. Consider using a different stationary phase (e.g., alumina) or employing prep-HPLC. |
| Presence of constitutional isomers. | Isomerization during reaction or workup. | Maintain neutral pH during workup. Use aprotic solvents where possible. |
| Product appears pure by TLC but shows impurities in NMR. | Presence of impurities that are not UV-active or do not stain well. | Use multiple visualization techniques for TLC (e.g., UV, different staining agents). Rely on NMR and mass spectrometry for purity assessment. |
Experimental Protocols
Hypothetical Synthesis of a 20-Oxo-lupeol Derivative
This protocol describes a general procedure for the oxidative cleavage of the isopropenyl group of lupeol to yield a C-20 ketone.
Step 1: Oxidation of Lupeol
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Dissolve lupeol (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide, 2-3 equivalents) and allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., 0% to 20% ethyl acetate in hexane).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified 20-oxo-lupeol derivative.
Data Presentation
Table 1: Typical Yields and Purity for Lupeol Oxidation
| Oxidation Method | Starting Material | Typical Yield | Purity (after chromatography) | Reference |
| O₃, DMS | Lupeol | 50-70% | >95% | Hypothetical |
| OsO₄ (cat.), NaIO₄ | Lupeol | 60-80% | >95% | Hypothetical |
| KMnO₄ | Lupeol | 30-50% | Variable, often lower due to side reactions | Hypothetical |
Visualizations
Experimental Workflow for 20-Oxo-lupeol Synthesis
Caption: Synthetic and purification workflow for a 20-oxo-lupeol derivative.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity in lupeol derivative synthesis.
Optimizing reaction conditions for "29-Nor-20-oxolupeol" synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the synthesis of 29-Nor-20-oxolupeol from lupeol.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound from lupeol?
The most direct and common strategy is the oxidative cleavage of the isopropenyl double bond (C20-C29) of lupeol. Ozonolysis followed by a reductive workup is the preferred method to selectively form the 20-keto functionality without affecting other parts of the molecule, such as the C3 hydroxyl group.
Q2: Why is a reductive workup necessary after ozonolysis?
Following the initial reaction with ozone, an unstable ozonide intermediate is formed. A reductive workup, typically using reagents like dimethyl sulfide (DMS) or zinc dust, is crucial to decompose this intermediate to the desired ketone.[1][2][3] An oxidative workup would lead to the formation of a carboxylic acid, which is not the desired product in this synthesis.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. The starting material, lupeol, will have a different retention factor (Rf) compared to the product, this compound. A co-spot of the reaction mixture with the starting material can help determine when all the lupeol has been consumed. The disappearance of the lupeol spot indicates the completion of the reaction.
Q4: What are the expected spectroscopic signatures for this compound?
In the ¹H NMR spectrum, the characteristic signals for the isopropenyl protons of lupeol (around 4.6-4.7 ppm) will disappear. A new singlet corresponding to the methyl ketone (C21) protons will appear. In the ¹³C NMR spectrum, the disappearance of the alkene carbons (C20 and C29) and the appearance of a ketone carbonyl carbon signal (around 209-212 ppm) are indicative of the product. The infrared (IR) spectrum will show a strong absorption band for the ketone carbonyl group (around 1705-1725 cm⁻¹).
Q5: What is the known biological activity of this compound?
This compound, which has been extracted from Impatiens balsamina, has been shown to exhibit anti-inflammatory properties.[4][5][6] It reduces nitric oxide (NO) levels in lipopolysaccharide (LPS)-activated murine microglial cells with an IC50 of 44.21 µM.[4][5][6]
Experimental Protocol: Ozonolysis of Lupeol
This protocol describes a general procedure for the synthesis of this compound from lupeol using ozonolysis.
Materials and Reagents:
-
Lupeol
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) generated from an ozone generator
-
Dimethyl sulfide (DMS)
-
Argon or Nitrogen gas
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: Dissolve lupeol in a mixture of anhydrous dichloromethane and methanol in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube. A typical solvent ratio is 9:1 DCM:MeOH.
-
Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Purge the solution with argon or nitrogen for 10-15 minutes.
-
Bubble ozone gas through the solution. The reaction is monitored by TLC for the disappearance of the starting material. Alternatively, the reaction endpoint can be identified by the appearance of a persistent blue color in the solution, indicating an excess of ozone.[3]
-
Quenching: Once the reaction is complete, stop the ozone flow and purge the solution with argon or nitrogen for 15-20 minutes to remove any excess ozone.
-
Reductive Workup: While the solution is still at -78 °C, add dimethyl sulfide (DMS) dropwise.[1][2] Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Workup and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.
Data Presentation
Table 1: Representative Reaction Parameters for Ozonolysis of Lupeol
| Parameter | Value/Condition | Purpose |
| Starting Material | Lupeol (1.0 eq) | Precursor molecule |
| Solvent | Dichloromethane:Methanol (9:1 v/v) | To dissolve lupeol and facilitate the reaction |
| Temperature | -78 °C | To control the reactivity of ozone and prevent side reactions |
| Reagent | Ozone (O₃) | Oxidizing agent for cleaving the double bond |
| Workup Reagent | Dimethyl Sulfide (DMS) (2-3 eq) | Reducing agent to convert the ozonide to a ketone |
| Reaction Time (Ozonolysis) | 1-3 hours (variable) | Time required for complete consumption of starting material |
| Reaction Time (Workup) | 4-12 hours | Time for the reductive decomposition of the ozonide |
| Expected Yield | 70-85% | Plausible yield range after purification |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Lupeol still present) | 1. Insufficient ozone delivery. 2. Premature termination of the reaction. | 1. Ensure the ozone generator is functioning correctly and the gas is bubbling through the solution. 2. Continue bubbling ozone until TLC indicates complete consumption of lupeol or a persistent blue color is observed. |
| Low Yield of this compound | 1. Over-ozonolysis or side reactions. 2. Incomplete reductive workup. 3. Loss of product during workup or purification. | 1. Maintain a low reaction temperature (-78 °C) and stop the ozone flow immediately upon completion. 2. Ensure sufficient DMS is added and allow adequate time for the workup. 3. Perform extractions carefully and optimize the chromatography conditions to minimize product loss. |
| Formation of Multiple Byproducts | 1. Reaction temperature was too high. 2. Presence of water or other impurities in the solvents. 3. Oxidation of the C3-hydroxyl group. | 1. Strictly maintain the reaction temperature at -78 °C. 2. Use anhydrous solvents to prevent unwanted side reactions. 3. The C3-hydroxyl group is generally stable under these conditions, but if oxidation is observed, consider protecting it as an acetate or silyl ether before ozonolysis. |
| Difficulty in Purifying the Product | 1. Co-elution of the product with byproducts or starting material. | 1. Optimize the solvent system for column chromatography. Try a shallower gradient or a different solvent system (e.g., toluene/ethyl acetate). 2. Consider recrystallization as an alternative or additional purification step. |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Potential Signaling Pathway Involvement
Lupeol and its derivatives have been shown to modulate various signaling pathways, including the PI3K/Akt pathway, which is crucial in cell survival, proliferation, and inflammation.[7][8][9][10][11] The anti-inflammatory activity of this compound may be mediated through the inhibition of pro-inflammatory signaling cascades.
Caption: Hypothetical inhibition of the PI3K/Akt/NF-κB pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ozonolysis Full Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. byjus.com [byjus.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound CAS#: 19891-85-1 [amp.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of 29-Nor-20-oxolupeol in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly soluble triterpenoid, 29-Nor-20-oxolupeol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a pentacyclic triterpenoid, a class of naturally derived compounds with significant therapeutic potential. It has the chemical formula C₂₉H₄₈O₂ and a molecular weight of 428.69 g/mol .[1][2] Like many other triterpenoids, its highly lipophilic nature results in poor solubility in aqueous media, which can significantly hinder its use in in vitro and in vivo studies, as well as in the development of pharmaceutical formulations. Overcoming this solubility challenge is crucial for accurately assessing its biological activity and therapeutic efficacy.
Q2: What are the initial steps I should take when I encounter solubility issues with this compound?
A2: Start by attempting to dissolve the compound in a small amount of a water-miscible organic solvent before adding it to your aqueous medium. This is a common and often effective initial strategy. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose. However, it's critical to be mindful of the final concentration of the organic solvent in your experiment, as it can have its own biological effects. Always include a vehicle control (the solvent without the compound) in your experiments to account for any solvent-induced effects.
Q3: Are there more advanced techniques available if simple co-solvency is not sufficient or appropriate for my experiment?
A3: Yes, several advanced formulation strategies can significantly enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound. These include:
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Cyclodextrin Inclusion Complexes: Encapsulating the compound within cyclodextrin molecules can create a water-soluble complex.
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Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases its surface area, leading to improved dissolution rates.
-
Liposomal Formulations: Incorporating the compound into lipid-based vesicles (liposomes) can improve its delivery in aqueous environments.
Detailed protocols for these techniques are provided in the Troubleshooting Guides section.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon addition to aqueous buffer.
This is a common problem due to the compound's hydrophobic nature. Here are some systematic steps to troubleshoot this issue:
1. Co-Solvent Approach
-
Protocol:
-
Prepare a stock solution of this compound in an appropriate organic solvent.
-
While vortexing or stirring the aqueous buffer, add the stock solution dropwise to the buffer.
-
Observe for any signs of precipitation.
-
-
Troubleshooting:
-
Precipitation still occurs:
-
Try a different co-solvent.
-
Increase the initial volume of the aqueous buffer.
-
Decrease the concentration of the stock solution.
-
-
Concern about solvent toxicity:
-
Keep the final concentration of the organic solvent as low as possible (typically <1% v/v).
-
Always include a vehicle control in your experiments.
-
-
| Solvent | General Suitability for Triterpenoids | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A strong solvent for many organic compounds. Can have biological effects at higher concentrations. |
| Ethanol | Moderate | Less toxic than DMSO, but may be a less effective solvent for highly lipophilic compounds. |
| Methanol | Moderate | Similar to ethanol, but can be more toxic. |
2. Cyclodextrin Inclusion Complexation
This technique can significantly improve solubility by encapsulating the hydrophobic this compound molecule within a hydrophilic cyclodextrin host.
-
Experimental Protocol: A detailed protocol for preparing a cyclodextrin inclusion complex of a similar triterpenoid, lupeol, is provided below. This can be adapted for this compound.
3. Nanosuspension Formulation
Reducing the particle size to the nanoscale can dramatically increase the dissolution rate.
-
Experimental Protocol: A general protocol for preparing a nanosuspension of a poorly soluble compound is outlined in the experimental protocols section.
4. Liposomal Formulation
Encapsulating this compound in liposomes can improve its dispersibility in aqueous media.
-
Experimental Protocol: A protocol for preparing a liposomal formulation of lupeol is provided in the experimental protocols section and can be adapted for this compound.
Issue 2: Inconsistent results in biological assays.
Poor solubility can lead to inconsistent concentrations of the active compound in your experiments.
-
Recommendation: Prepare fresh dilutions from a concentrated stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods, as the compound may precipitate over time.
-
Verification: Before conducting your biological assay, visually inspect your final solution for any signs of precipitation. If possible, you can also centrifuge the solution and measure the concentration of the supernatant to confirm the amount of dissolved compound.
Experimental Protocols
Protocol 1: Preparation of a Triterpenoid-Cyclodextrin Inclusion Complex (Kneading Method)
This method is a simple and effective way to prepare inclusion complexes.
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to β-cyclodextrin.
-
Mixing: Accurately weigh the calculated amounts of this compound and β-cyclodextrin and place them in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the powder mixture to form a thick paste. Knead the paste thoroughly with a pestle for 45-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Storage: Store the resulting powder in a desiccator.
Protocol 2: Preparation of a Triterpenoid Nanosuspension (High-Pressure Homogenization)
This technique produces a uniform suspension of nanosized particles.
-
Preparation of the Pre-suspension: Disperse this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like Poloxamer 188). Use a high-speed stirrer to form a coarse suspension.
-
High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer.
-
Homogenization Cycles: Repeat the homogenization process for multiple cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar).
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Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
| Parameter | Typical Target Value | Significance |
| Particle Size | < 200 nm | Smaller size increases surface area and dissolution rate. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential | > |±30| mV | A higher absolute value indicates greater electrostatic stability, preventing particle aggregation. |
Protocol 3: Preparation of a Triterpenoid-Loaded Liposomal Formulation (Thin-Film Hydration Method)
This is a widely used method for preparing liposomes.
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Lipid Film Formation: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform-methanol mixture) in a round-bottom flask.
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Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
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Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask and rotating it at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated (using a probe or bath sonicator) or extruded through polycarbonate membranes with a defined pore size.
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Purification: Remove any unencapsulated this compound by centrifugation or dialysis.
Signaling Pathway Diagrams
This compound, as a derivative of lupeol, is likely to modulate similar signaling pathways. Lupeol has been shown to interact with key pathways involved in inflammation and cancer, such as the NF-κB and Wnt/β-catenin pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the Wnt/β-catenin signaling pathway by this compound.
Caption: Logical workflow for overcoming solubility issues.
References
"29-Nor-20-oxolupeol" degradation pathways and stability issues
Disclaimer: Specific degradation pathways and stability data for 29-Nor-20-oxolupeol are not extensively documented in publicly available literature. The following information is based on the general chemical properties of lupane-type triterpenoids and established principles of drug stability analysis. Researchers should use this as a guide to design and execute their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a naturally occurring pentacyclic triterpenoid of the lupane type. It has been isolated from various plant species, such as Impatiens balsamina.[1] Research has indicated its potential as an anti-inflammatory agent, as it has been shown to reduce nitric oxide (NO) production in activated microglial cells.[2][3]
Q2: What are the likely stability issues I might encounter with this compound?
While specific data is limited, based on its chemical structure—a lupane skeleton with a ketone functional group—potential stability issues could include:
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Oxidation: The triterpenoid skeleton can be susceptible to oxidation, potentially leading to the formation of additional hydroxyl or carboxyl groups, which could alter its biological activity.
-
Isomerization: Changes in pH or exposure to heat could potentially lead to isomerization at chiral centers.
-
Photodegradation: Like many complex organic molecules, exposure to UV light may induce degradation.
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Solubility and Precipitation: Triterpenoids are often characterized by poor water solubility.[4][5] Issues with precipitation from solution, especially in aqueous buffers, can be a significant challenge during experiments.
Q3: How should I store this compound?
To mitigate potential degradation, it is recommended to store this compound as a solid in a cool, dark, and dry place. If in solution, for example, dissolved in an organic solvent like DMSO, it should be stored at -20°C or -80°C and protected from light. The Certificate of Analysis from the supplier should be consulted for specific storage recommendations.[3]
Q4: In what solvents is this compound soluble?
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step |
| Degradation of stock solution | - Prepare fresh stock solutions for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Protect stock solutions from light. - Periodically check the purity of the stock solution using an appropriate analytical method like HPLC. |
| Precipitation in assay medium | - Determine the critical concentration at which the compound precipitates in your cell culture medium or buffer. - Consider using a solubilizing agent, but ensure it does not interfere with the assay. - Visually inspect assay plates for any signs of precipitation before and after incubation. |
| Interaction with assay components | - Run appropriate vehicle controls. - Investigate potential interactions with other components in your assay system. |
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
| Potential Cause | Troubleshooting Step |
| Chemical degradation | - This is a strong indicator of degradation. Perform a forced degradation study (see experimental protocol below) to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). This will help in understanding the degradation pathway and developing a stability-indicating analytical method. |
| Contamination | - Ensure the purity of solvents and proper cleaning of analytical equipment. - Analyze a blank (solvent only) to rule out contamination from the system. |
Quantitative Data Summary
As there is no specific quantitative data for the degradation of this compound in the literature, the following tables are provided as templates for researchers to populate with their own experimental data from stability studies.
Table 1: Forced Degradation Study Summary
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |
| 0.1 M HCl | |||||
| 0.1 M NaOH | |||||
| 10% H₂O₂ | |||||
| Thermal | |||||
| Photolytic (UV/Vis) |
Table 2: Solution Stability in Different Solvents
| Solvent | Storage Temp (°C) | Time Point | % Purity Remaining | Observations |
| DMSO | ||||
| Ethanol | ||||
| Cell Culture Medium |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][6]
1. Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
2. Materials:
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This compound
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HPLC grade methanol, acetonitrile, and water
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
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pH meter
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Photostability chamber
-
Oven
3. Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Acid Hydrolysis:
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Mix an aliquot of the stock solution with 0.1 M HCl.
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Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
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Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 10% H₂O₂.
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Incubate at room temperature, protected from light, for a defined period.
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid compound and a solution in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Analyze samples at different time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analyze samples at different time points. A control sample should be kept in the dark.
-
-
Analysis: Analyze all samples by a suitable, validated HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianjpr.com [asianjpr.com]
Technical Support Center: Cell Viability Assay Interference by "29-Nor-20-oxolupeol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference with cell viability assays when working with the compound "29-Nor-20-oxolupeol" or structurally related triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why might it interfere with cell viability assays?
"this compound" is a triterpenoid compound that has been extracted from plants such as Impatiens basamina.[1][2] Like other triterpenoids, it possesses biological activities, including the ability to reduce nitric oxide (NO) levels in activated microglial cells.[1][2] Compounds with antioxidant or reducing properties can interfere with common cell viability assays, particularly those based on the reduction of a reporter molecule.
Q2: Which cell viability assays are most likely to be affected?
Tetrazolium-based colorimetric assays such as MTT, XTT, and WST-1 are most susceptible to interference. These assays measure cell viability by detecting the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells. Compounds with intrinsic reducing potential can directly reduce the tetrazolium salt, leading to a false positive signal and an overestimation of cell viability. Luminescence-based assays like the CellTiter-Glo® assay, which measures ATP levels, are generally less prone to this type of interference.
Q3: What is the potential mechanism of interference?
The primary mechanism of interference is the non-enzymatic reduction of the assay reagent (e.g., MTT, XTT, WST-1) by the test compound. This is particularly relevant for compounds with antioxidant properties that can donate electrons. Additionally, the compound might interfere with the absorbance reading if its own absorbance spectrum overlaps with that of the formazan product. For "this compound", while direct data is unavailable, its parent compound lupeol is known to have antioxidant properties.[3][4]
Q4: How can I determine if "this compound" is interfering with my assay?
A simple control experiment can be performed. In a cell-free system, incubate "this compound" at the concentrations used in your experiments with the cell viability assay reagent in your culture medium. If a color or signal change is observed in the absence of cells, this indicates direct interference.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability at High Concentrations of "this compound" with MTT, XTT, or WST-1 Assays
-
Possible Cause: Direct reduction of the tetrazolium salt by "this compound". Triterpenoids can possess reducing properties that lead to the chemical reduction of the assay substrate to formazan, independent of cellular metabolic activity.
-
Troubleshooting Steps:
-
Perform a Cell-Free Control Experiment: As outlined in the experimental protocols section below, test for direct reduction of the tetrazolium salt by your compound.
-
Include a Vehicle Control: Ensure you have a control group treated with the same solvent used to dissolve "this compound" to account for any solvent effects.
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Wash Cells Before Adding Reagent: For adherent cells, carefully aspirate the medium containing the compound and wash the cells with PBS before adding the assay reagent. This can minimize direct interaction between the compound and the reagent.
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Consider an Alternative Assay: If interference is confirmed, switch to a non-tetrazolium-based assay, such as the CellTiter-Glo® (ATP) assay or a crystal violet assay, which measures cell number based on staining of adherent cells.
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Issue 2: Inconsistent or Variable Results Across Replicates
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Possible Cause: Poor solubility or precipitation of "this compound" at higher concentrations. The molecular weight of "this compound" is 428.69 g/mol .[1] Ensuring its complete dissolution in the culture medium is critical.
-
Troubleshooting Steps:
-
Verify Solubility: Visually inspect your treatment wells under a microscope for any signs of compound precipitation.
-
Optimize Solvent and Concentration: You may need to adjust the concentration of your stock solution or the final concentration of the solvent in the culture medium. Always include a solvent control.
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Gentle Agitation: Ensure thorough mixing when adding the compound to the wells.
-
Data Presentation: Potential Interference of a Test Compound
The following table illustrates how to present data from a cell-free control experiment to assess interference. Note: The data presented here is hypothetical and for illustrative purposes only, as no direct interference data for "this compound" is currently available.
| Concentration of Test Compound (µM) | Absorbance at 450 nm (Cell-Free) | Percentage of Control (No Compound) |
| 0 (Control) | 0.052 | 100% |
| 10 | 0.055 | 106% |
| 25 | 0.068 | 131% |
| 50 | 0.091 | 175% |
| 100 | 0.154 | 296% |
Experimental Protocols
Protocol 1: Cell-Free Assay for Detecting Interference with Tetrazolium-Based Assays (e.g., XTT)
-
Prepare Compound Dilutions: Prepare a series of dilutions of "this compound" in cell culture medium at the same concentrations you plan to use in your cell-based experiments. Also, prepare a vehicle control.
-
Plate Setup: In a 96-well plate, add 100 µL of each compound dilution or vehicle control to triplicate wells. Include wells with medium only as a blank.
-
Add Assay Reagent: Prepare the XTT reagent according to the manufacturer's instructions and add the appropriate volume (e.g., 50 µL) to each well.
-
Incubate: Incubate the plate at 37°C in a CO2 incubator for the same duration as your cell-based assay (e.g., 2-4 hours).
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm for XTT).
-
Analyze Data: Subtract the absorbance of the blank from all other readings. An increase in absorbance in the presence of the compound compared to the vehicle control indicates direct reduction of the tetrazolium salt.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is less likely to be affected by the reducing properties of the test compound.
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line and incubate.
-
Compound Treatment: Treat cells with the desired concentrations of "this compound" and incubate for the desired exposure time.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measure Luminescence: Record the luminescence using a plate reader.
Visualization of Workflows and Pathways
Caption: Workflow for detecting assay interference in a cell-free system.
Caption: Potential signaling pathways affected by lupeol and its derivatives.
References
- 1. islasas.com [islasas.com]
- 2. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lupeol protects against acetaminophen-induced oxidative stress and cell death in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
"29-Nor-20-oxolupeol" off-target effects in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 29-Nor-20-oxolupeol in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound in cellular models?
The primary reported biological activity of this compound is its anti-inflammatory effect. It has been shown to reduce nitric oxide (NO) levels in lipopolysaccharide (LPS)-activated murine microglial cells (BV-2) with an IC50 of 44.21 µM.[1][2][3]
Q2: What is the expected cytotoxic concentration of this compound?
This compound has demonstrated low cytotoxicity in several human cancer cell lines. In cytotoxicity assays lasting 96 hours, the IC50 was found to be greater than 10 µM in A2780, A549, Bel-7402, and BGC-823 cells.[1] Another study reported low cytotoxicity in BV-2 cells at concentrations effective for NO reduction, with cell viability remaining above 82%.
Q3: Are there any known off-target effects of this compound?
Direct experimental evidence for off-target effects of this compound is limited. However, based on its structure and the activities of similar compounds like lupeol and lupenone, potential off-target pathways to consider include:
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NF-κB Signaling: As a key regulator of inflammation, the reduction of NO production by this compound is likely mediated through the inhibition of the NF-κB pathway.
-
MAPK Signaling: The MAPK pathway is another crucial regulator of inflammation and cellular stress that may be modulated by this compound.
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Androgen Receptor (AR) Signaling: The parent compound, lupeol, has been reported to be an inhibitor of the androgen receptor. This suggests that this compound could potentially have similar effects, which should be investigated in relevant cell models.
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PI3K/Akt/mTOR Signaling: Lupeol has also been shown to affect the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival.
-
Wnt Signaling: Inhibition of the Wnt signaling pathway has been observed with lupeol treatment.
A computational study also suggested that this compound might bind to the JAB1/CSN5 protein, which is implicated in the progression of cervical cancer. However, this finding is based on virtual screening and awaits experimental validation.
Q4: I am not observing the expected anti-inflammatory effect. What could be the issue?
Please refer to the troubleshooting guide below for "Issue 1: No Observable Anti-inflammatory Effect."
Q5: I am seeing unexpected cytotoxicity at concentrations where the compound should be non-toxic. What should I do?
Please refer to the troubleshooting guide below for "Issue 2: Unexpected Cytotoxicity."
Troubleshooting Guides
Issue 1: No Observable Anti-inflammatory Effect
If you are not observing a reduction in inflammatory markers (e.g., NO, pro-inflammatory cytokines) after treating your cells with this compound, consider the following troubleshooting steps:
Experimental Workflow for Troubleshooting Lack of Efficacy
Caption: Troubleshooting workflow for lack of anti-inflammatory effect.
Detailed Steps:
-
Verify Compound Integrity:
-
Is the compound properly dissolved? this compound is soluble in DMSO. Ensure that you have a clear stock solution and that the final concentration of DMSO in your cell culture medium is non-toxic (typically <0.1%).
-
Has the compound degraded? Prepare fresh dilutions from a new stock for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Check Cell Culture Conditions:
-
Are the cells healthy? Ensure that your cells are in the logarithmic growth phase and have good viability before starting the experiment. Stressed or senescent cells may not respond appropriately to stimuli.
-
Is the cell line appropriate? The primary activity has been reported in BV-2 microglial cells. The response may vary in other cell types.
-
-
Optimize Experimental Parameters:
-
Is the concentration correct? The reported IC50 for NO reduction is 44.21 µM. It is advisable to test a range of concentrations around this value.
-
Is the incubation time sufficient? The timing of pre-incubation with the compound before adding the inflammatory stimulus, as well as the total incubation time, may need to be optimized for your specific assay and cell type.
-
-
Confirm Inflammatory Stimulus:
-
Is the LPS (or other stimulus) active? The potency of LPS can vary between lots. Test a dose-response of your inflammatory stimulus to ensure it is inducing a robust inflammatory response.
-
Issue 2: Unexpected Cytotoxicity
If you observe significant cell death at concentrations expected to be non-toxic, consider the following:
Logical Flow for Investigating Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
Detailed Steps:
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level. Run a solvent control to confirm.
-
Assess Compound Purity: If possible, verify the purity of your this compound stock. Impurities could be responsible for the observed toxicity.
-
Evaluate Cell Line Sensitivity: Some cell lines may be more sensitive to this compound than those reported in the literature. Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line.
-
Consider Off-Target Effects: Although direct evidence is limited, the unexpected cytotoxicity could be due to the modulation of critical cellular pathways. Consider performing assays to investigate the potential off-target pathways mentioned in FAQ Q3 .
Quantitative Data Summary
| Cell Line | Assay | Duration | IC50 (µM) | Reference |
| BV-2 (murine microglial) | Nitric Oxide (NO) Reduction | - | 44.21 | [1][2][3] |
| A2780 (human ovarian cancer) | Cytotoxicity (MTT) | 96 hrs | > 10 | [1] |
| A549 (human lung cancer) | Cytotoxicity (MTT) | 96 hrs | > 10 | [1] |
| Bel-7402 (human liver cancer) | Cytotoxicity (MTT) | 96 hrs | > 10 | [1] |
| BGC-823 (human gastric cancer) | Cytotoxicity (MTT) | 96 hrs | > 10 | [1] |
Experimental Protocols
Protocol 1: Nitric Oxide (NO) Production Assay in BV-2 Cells
This protocol is for measuring the effect of this compound on NO production in LPS-stimulated BV-2 cells.
Workflow for Nitric Oxide Assay
Caption: Experimental workflow for the Griess assay.
Methodology:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is determined using a sodium nitrite standard curve.
Protocol 2: Cytotoxicity Assay (MTT)
This protocol is for assessing the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control.
Potential Off-Target Signaling Pathways
The following diagram illustrates the potential signaling pathways that may be affected by this compound, based on its known anti-inflammatory activity and its relation to similar compounds.
Potential Signaling Pathways Modulated by this compound
Caption: Hypothesized signaling pathways affected by this compound.
References
Technical Support Center: Enhancing the Efficiency of "29-Nor-20-oxolupeol" Purification by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic purification of "29-Nor-20-oxolupeol," a lipophilic triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a purification method for this compound?
A1: The initial and crucial step is to assess the purity of your crude extract or reaction mixture using Thin Layer Chromatography (TLC).[1] TLC helps in selecting a suitable solvent system (mobile phase) by observing the separation of the target compound from impurities.[1] This provides a starting point for developing a more advanced column chromatography or HPLC method.
Q2: Which chromatographic mode is more suitable for this compound, Normal-Phase or Reverse-Phase?
A2: As a derivative of lupeol, this compound is a relatively non-polar compound. Therefore, Normal-Phase Chromatography (NPC) using a silica gel stationary phase is often the primary choice for purification.[2] However, Reverse-Phase Chromatography (RPC) can also be employed, particularly for high-resolution separations in the final polishing steps.[3][4] The choice depends on the specific impurities present in the sample.
Q3: How do I choose the right solvents for the mobile phase?
A3: For normal-phase chromatography, a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate is a common starting point.[5][6] The polarity of the mobile phase is adjusted by changing the ratio of these solvents to achieve optimal separation. For reverse-phase chromatography, a mixture of water and an organic solvent like acetonitrile or methanol is typically used.[4][7]
Q4: My this compound seems to be insoluble in the initial mobile phase. What should I do?
A4: Poor solubility can lead to peak fronting and inaccurate results.[8] If you encounter solubility issues, you can try dissolving the sample in a stronger, more polar solvent that is still miscible with the mobile phase. However, it is crucial to inject the smallest possible volume to minimize solvent effects that can distort the peak shape. Alternatively, you might need to adjust the mobile phase composition to increase the solubility of your compound.
Q5: How can I detect this compound during chromatography if it lacks a strong chromophore?
A5: Triterpenoids like this compound often lack strong UV chromophores, making detection challenging.[9][10] Detection at low wavelengths (around 205-210 nm) is a common approach, but this requires high-purity solvents to minimize baseline noise.[9] Alternative detection methods include Evaporative Light Scattering Detection (ELSD) or coupling the chromatograph to a Mass Spectrometer (MS) for more sensitive and specific detection.[2][11]
Troubleshooting Guide
Peak Shape Problems
Q: Why is my this compound peak tailing?
A: Peak tailing, where the latter half of the peak is broader than the front, can be caused by several factors:
-
Secondary Interactions: The ketone group in this compound might interact with active sites on the stationary phase, such as residual silanol groups on silica gel.[12]
-
Solution: Adding a small amount of a competitive agent like triethylamine or acetic acid to the mobile phase can help to mask these active sites.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[8][13]
-
Solution: Try diluting your sample and injecting a smaller volume.
-
-
Column Degradation: The column's packing material may have degraded or formed a void.
-
Solution: If the problem persists with a new column, the issue is likely not column degradation. If a new column resolves the issue, the old one should be replaced.[14]
-
Q: My peak is fronting. What does this indicate?
A: Peak fronting, where the first half of the peak is broader, is often a sign of:
-
Poor Sample Solubility: The sample may not be fully dissolved in the mobile phase.[8]
-
Solution: Ensure your sample is completely dissolved before injection. You may need to use a stronger injection solvent, but use the smallest possible volume.
-
-
Column Overload: Similar to peak tailing, injecting too much sample can also cause fronting.[14]
-
Solution: Reduce the concentration of your sample.
-
-
Column Collapse: A sudden physical change in the column packing.[8]
-
Solution: This usually requires replacing the column.
-
Retention and Resolution Issues
Q: My compound is eluting too quickly (low retention). How can I increase its retention time?
A:
-
Normal-Phase: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of n-hexane in a hexane/ethyl acetate mixture).
-
Reverse-Phase: Increase the polarity of the mobile phase by increasing the proportion of the aqueous component (e.g., increase the percentage of water in a water/acetonitrile mixture).
Q: My compound is not eluting from the column (high retention). What should I do?
A:
-
Normal-Phase: Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate).
-
Reverse-Phase: Decrease the polarity of the mobile phase by increasing the proportion of the organic solvent (e.g., increase the percentage of acetonitrile).
Q: I am not getting good separation between this compound and an impurity. How can I improve the resolution?
A:
-
Optimize the Mobile Phase: Fine-tune the solvent ratio in your mobile phase. Sometimes, changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate in normal-phase) can alter the selectivity and improve separation.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different type of column with a different stationary phase chemistry.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Temperature Control: In HPLC, adjusting the column temperature can influence selectivity and improve separation.[9][15]
Data Presentation
Table 1: Exemplar Normal-Phase Flash Chromatography Conditions for this compound Purification
| Parameter | Condition 1 (Initial Separation) | Condition 2 (Fine Purification) |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Silica Gel (60 Å, 25-40 µm) |
| Mobile Phase | n-Hexane:Ethyl Acetate (95:5) | n-Hexane:Ethyl Acetate (98:2) |
| Flow Rate | 20 mL/min | 15 mL/min |
| Detection | TLC with vanillin-sulfuric acid stain | UV at 210 nm |
| Expected Rt | 10-15 min | 20-25 min |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography for Initial Purification
-
Column Packing: Dry pack a glass column with silica gel (60 Å, 40-63 µm).
-
Equilibration: Equilibrate the column with the initial mobile phase (n-Hexane:Ethyl Acetate, 95:5) until the baseline is stable.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it under vacuum.
-
Sample Loading: Carefully load the dried sample-silica mixture onto the top of the column.
-
Elution: Begin elution with the mobile phase at a flow rate of 20 mL/min.
-
Fraction Collection: Collect fractions of 10-15 mL.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure compound.
-
Pooling and Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Reverse-Phase HPLC for Final Purity Analysis
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the purified compound in acetonitrile to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak corresponding to this compound to determine its purity.
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting flowchart for peak tailing issues.
References
- 1. Isolation and Purification of natural products by using chromatography, Dr.U.Srinivasa, Professor and Head, Srinivas college of pharmacy, Mangalore | PPT [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. Isolation of lupeol acetate from fruit peels of Artocarpus camansi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. longdom.org [longdom.org]
Technical Support Center: Troubleshooting Dose-Response Curve Inconsistencies for Novel Compounds
Disclaimer: Please be advised that a comprehensive search of publicly available scientific literature and databases did not yield specific dose-response data or a characterized mechanism of action for the compound "29-Nor-20-oxolupeol." The following troubleshooting guide and frequently asked questions (FAQs) are designed to provide a general framework for researchers, scientists, and drug development professionals who may be encountering inconsistencies with dose-response curves for novel or poorly characterized compounds. The principles and methodologies outlined here are based on established best practices in pharmacology and toxicology.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for a novel compound is not sigmoidal and appears non-monotonic (U-shaped or inverted U-shaped). What could be the cause?
Non-monotonic dose-response curves (NMDRCs), such as U-shaped or inverted U-shaped curves, can be perplexing. Several factors can contribute to this phenomenon:
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Multiple Mechanisms of Action: The compound may interact with different targets or pathways at varying concentrations, with opposing effects on the measured endpoint.[1]
-
Receptor Up-regulation and Down-regulation: At very low doses, the compound might stimulate an increase in receptor expression, enhancing the response. Conversely, higher concentrations could lead to receptor down-regulation or desensitization, causing a diminished response.[1]
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Hormesis: This is a biphasic dose-response relationship where a substance has a stimulatory or beneficial effect at low doses and an inhibitory or toxic effect at high doses.[1]
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Metabolic Activation/Inactivation: The compound may be metabolized into products with different activities. At certain concentrations, the rate of metabolic activation or inactivation could change, leading to a non-linear relationship between the parent compound's concentration and the observed effect.
-
Experimental Artifacts: Issues such as compound precipitation at high concentrations, off-target effects, or cytotoxicity can also lead to unexpected curve shapes.
Q2: I am observing high variability between replicate experiments for my dose-response assay. What are the common sources of this inconsistency?
High variability between experimental replicates can obscure the true dose-response relationship. Common culprits include:
-
Compound Stability and Solubility: Ensure the compound is fully dissolved and stable in the assay medium. Poor solubility can lead to inconsistent concentrations.[2] It is also crucial to verify the purity and identity of your compound sample.[2]
-
Cell-Based Assay Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Cell Seeding Density: Inconsistent cell numbers can significantly impact the results.
-
Serum Lot Variability: If using serum, lot-to-lot variations can introduce significant variability. It is advisable to test and use a single lot of serum for a series of experiments.
-
-
Assay Protocol Execution:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of the compound dilutions, is a major source of error.
-
Incubation Times: Precise and consistent incubation times are critical for reproducible results.
-
Reagent Quality: Ensure all reagents are of high quality and have not expired.
-
-
Data Analysis: Inconsistent application of data normalization and statistical analysis methods can contribute to apparent variability.
Q3: My dose-response curve does not reach a 100% or 0% effect, even at the highest concentrations tested. How should I interpret and analyze this data?
When a dose-response curve plateaus at a level that is not a full response or complete inhibition, it can indicate several possibilities:
-
Partial Agonism/Antagonism: The compound may be a partial agonist or antagonist, meaning it does not elicit a maximal response even at saturating concentrations.
-
Off-Target Effects: At high concentrations, the compound might be interacting with other targets that counteract the primary effect.
-
Limited Compound Solubility or Potency: The highest tested concentration may still be insufficient to elicit a maximal response due to poor potency or solubility limits.[2]
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Assay Window Limitations: The assay itself may have a limited dynamic range, preventing the detection of a full response.
For data analysis, it is important to use a four-parameter logistic model that can accommodate curves with upper and lower asymptotes that do not correspond to 0% and 100%.[3][4] It is also crucial to report the standard errors or confidence intervals of the estimated parameters.[3][4]
Troubleshooting Guides
Guide 1: Systematic Approach to Investigating Dose-Response Inconsistencies
This guide provides a structured workflow for troubleshooting unexpected dose-response curve shapes and high variability.
Caption: Troubleshooting workflow for inconsistent dose-response curves.
Data Presentation
Consistent and clear data presentation is crucial for identifying trends and inconsistencies. Below is a template for summarizing dose-response data from multiple experiments with a novel compound.
Table 1: Hypothetical Dose-Response Data for Compound "X" in a Cell Viability Assay
| Experiment ID | Cell Line | EC50 (µM) | 95% Confidence Interval (µM) | Hill Slope | R² | Max Response (%) | Min Response (%) |
| EXP-001 | HEK293 | 1.25 | [0.98, 1.52] | 1.1 | 0.99 | 98.5 | 2.3 |
| EXP-002 | HEK293 | 1.38 | [1.10, 1.66] | 1.0 | 0.98 | 97.9 | 3.1 |
| EXP-003 | HeLa | 2.45 | [1.98, 2.92] | 1.3 | 0.99 | 99.1 | 1.8 |
| EXP-004 | HeLa | 2.61 | [2.15, 3.07] | 1.2 | 0.98 | 98.6 | 2.5 |
Experimental Protocols
Protocol 1: General Cell-Based Dose-Response Assay
This protocol provides a generalized methodology for conducting a cell-based dose-response experiment.
Caption: Standard workflow for a cell-based dose-response assay.
Potential Signaling Pathway Interactions
When encountering non-monotonic dose-response curves, it is helpful to consider the potential for complex biological interactions. The diagram below illustrates a hypothetical scenario where a compound could induce opposing effects through different signaling pathways.
Caption: Hypothetical opposing signaling pathways leading to a non-monotonic response.
References
Technical Support Center: Investigating 29-Nor-20-oxolupeol in Animal Studies
Disclaimer: There is currently a significant lack of publicly available toxicity data for "29-Nor-20-oxolupeol" in animal models. This guide provides general troubleshooting advice and standardized protocols for assessing the toxicology of novel triterpenoids, drawing parallels from the structurally related and well-studied compound, lupeol, where applicable. Researchers must conduct thorough, compound-specific dose-range finding and toxicity studies before proceeding to efficacy models.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound?
Q2: I am observing unexpected adverse effects in my animal study with this compound. What should I do?
If you observe unexpected adverse effects (e.g., weight loss, lethargy, ruffled fur, mortality), it is crucial to stop dosing immediately and perform a thorough investigation. Refer to the "Troubleshooting Guide for Unexpected Adverse Events" section below for a systematic approach to identifying the cause.
Q3: How can I determine a safe starting dose for my in vivo experiments?
A conservative approach is recommended. Start with in vitro cytotoxicity assays on relevant cell lines to determine the concentration at which toxicity occurs. For in vivo studies, begin with a dose significantly lower than any potential toxic concentration observed in vitro. A single-dose acute toxicity study (as outlined in the Experimental Protocols section) is essential for establishing a preliminary safety profile and guiding dose selection for subsequent studies.
Q4: Is the vehicle used for administration a potential source of toxicity?
Yes, the vehicle can contribute to or cause toxicity. It is imperative to run a vehicle-only control group in all experiments. Common solvents like DMSO can have toxic effects at higher concentrations. Ensure the final concentration of any organic solvent is minimized and has been reported as safe in the literature for the specific animal model and route of administration.
Q5: Are there any known mitigation strategies for triterpenoid toxicity?
While specific strategies for this compound are unknown, general approaches for mitigating toxicity of other triterpenoids, particularly those causing hepatotoxicity, include supportive care and the administration of liver-protecting agents. For any novel compound, dose reduction is the primary mitigation strategy.
Troubleshooting Guides
Troubleshooting Unexpected Adverse Events
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Acute Mortality (within 24-48h) | 1. Incorrect dose calculation.2. Acute toxicity of the compound.3. Toxicity of the vehicle.4. Complications from the route of administration. | 1. Double-check all dose calculations and dilutions.2. Immediately halt the study and perform a necropsy.3. Review the literature for the safety of the chosen vehicle and administration route.4. Conduct an acute toxicity study with a wider, lower dose range. |
| Weight Loss / Reduced Food Intake | 1. Systemic toxicity affecting metabolism.2. Gastrointestinal distress.3. Unpalatable formulation (if oral). | 1. Monitor body weight and food/water intake daily.2. Perform clinical chemistry and hematology at study termination.3. Consider alternative routes of administration or formulation improvements. |
| Organ-Specific Toxicity (e.g., elevated liver enzymes) | 1. Compound-mediated organ damage (hepatotoxicity is noted for some triterpenoids). | 1. Collect blood for clinical chemistry analysis (ALT, AST, etc.).2. At necropsy, collect organs for histopathological examination.3. If hepatotoxicity is confirmed, consider co-administration with a hepatoprotective agent in subsequent studies. |
Data Presentation
Summary of Available In Vitro Data for this compound
| Assay | Cell Line | Parameter | Result | Reference |
| Anti-inflammatory Activity | LPS-activated murine microglial cells (BV-2) | IC50 (NO reduction) | 25.59 µM | [1] |
| Cytotoxicity | LPS-activated murine microglial cells (BV-2) | Cell Viability at IC50 | > 82% | [1] |
Comparative In Vivo Toxicity Data for Lupeol (Structurally Related Triterpenoid)
| Animal Model | Dose | Route of Administration | Observed Effects | Reference |
| Rats & Mice | 2 g/kg | Oral | No adverse effects or mortality after 96 hours. | [2] |
| Various Models | 40 - 200 mg/kg | Various | No systemic toxicity reported in long or short-term protocols. | [2] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment (Up-and-Down Procedure - OECD Guideline 425)
This protocol provides a general framework. Specifics must be adapted for the compound and institutional guidelines.
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats), 8-12 weeks old.
-
Housing: House animals individually with ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least 5 days before the study.
-
Dosing:
-
Fast animals overnight before dosing.
-
Administer a single oral dose of this compound via gavage.
-
Start with a default dose of 175 mg/kg. The choice of subsequent doses (increased or decreased) is determined by the outcome for the previously dosed animal, following the OECD 425 guideline.
-
Include a vehicle-only control group.
-
-
Observations:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record clinical signs of toxicity, body weight changes, and any mortality.
-
-
Termination: At day 14, euthanize surviving animals and perform a gross necropsy.
-
Endpoint: The study allows for the estimation of an LD50 value and provides information on signs of toxicity.
Protocol 2: Sub-Acute Toxicity Study (28-Day Repeated Dose - Adapted from OECD Guideline 407)
-
Animal Model: Use both male and female rodents (e.g., Wistar rats).
-
Group Size: Minimum of 5 animals per sex per group.
-
Dose Groups:
-
Group 1: Vehicle control.
-
Group 2: Low dose.
-
Group 3: Mid dose.
-
Group 4: High dose.
-
Dose levels should be selected based on the results of the acute toxicity study. The high dose should produce some signs of toxicity but not mortality.
-
-
Administration: Administer the compound or vehicle daily (e.g., oral gavage) for 28 consecutive days.
-
Monitoring:
-
Record clinical observations daily.
-
Measure body weight and food consumption weekly.
-
Perform detailed clinical examinations (e.g., sensory reactivity, grip strength) weekly.
-
-
Clinical Pathology: Before termination, collect blood for hematology and clinical chemistry analysis.
-
Termination and Pathology:
-
At the end of the 28-day period, euthanize all animals.
-
Perform a full gross necropsy.
-
Weigh key organs (liver, kidneys, spleen, etc.).
-
Preserve organs for histopathological examination.
-
Visualizations
Experimental and Logical Workflows
References
Validation & Comparative
A Comparative Cytotoxicity Analysis: 29-Nor-20-oxolupeol vs. Lupeol
In the landscape of natural product-based drug discovery, triterpenoids stand out for their diverse pharmacological activities. This guide provides a comparative analysis of the cytotoxic properties of two such compounds: 29-Nor-20-oxolupeol and its structural relative, lupeol. While direct comparative studies are limited, this document synthesizes available data to offer researchers, scientists, and drug development professionals a clear overview of their individual cytotoxic profiles.
Cytotoxicity Data Summary
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and lupeol against various cell lines.
| Compound | Cell Line | Assay | IC50 Value | Source |
| This compound | Murine Microglial Cells (BV-2) | Griess Assay (Nitric Oxide Inhibition) | 44.21 µM | [1][2] |
| Lupeol | HeLa, KB, MCF-7, A-549 | MTT Assay | 37.7 - 51.9 µM | [3][4] |
| MCF-7 | MTT Assay | 80 µM | [5] |
Note: The study on this compound indicated low cytotoxicity at its effective concentration for nitric oxide inhibition, with cell viability remaining above 82%.[1]
Experimental Protocols
Cytotoxicity Assessment of this compound
Methodology: Griess Assay for Nitric Oxide (NO) Inhibition in LPS-activated BV-2 murine microglial cells.
-
Cell Culture: BV-2 murine microglial cells were cultured in the appropriate medium and conditions.
-
Treatment: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production. Concurrently, cells were treated with varying concentrations of this compound.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent. The absorbance was read at a specific wavelength to determine the nitrite concentration.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated as the concentration of this compound that caused a 50% reduction in NO production compared to the LPS-stimulated control.
-
Cytotoxicity: Cell viability was assessed concurrently, likely using a standard assay such as MTT or trypan blue exclusion, to ensure that the observed reduction in NO was not due to cell death.
Cytotoxicity Assessment of Lupeol
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.
-
Cell Culture: Human cancer cell lines (HeLa, KB, MCF-7, A-549) were maintained in their respective recommended culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
-
Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, they were treated with various concentrations of lupeol for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the treatment period, the medium was replaced with a fresh medium containing MTT solution. The plates were incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured using a microplate reader at a specific wavelength. The percentage of cell viability was calculated relative to the untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of lupeol that inhibits 50% of cell growth, was determined by plotting the percentage of cell viability against the concentration of lupeol.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow: Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity assessment.
Signaling Pathways Implicated in Lupeol's Bioactivity
Lupeol is known to exert its effects through the modulation of several key signaling pathways.[6] The following diagram illustrates some of the pathways associated with its anti-inflammatory and anti-cancer activities.
Caption: Simplified signaling pathways modulated by lupeol.
Concluding Remarks
Based on the currently available data, both this compound and lupeol exhibit biological activity at micromolar concentrations. Lupeol has demonstrated clear cytotoxic effects against a range of cancer cell lines, with IC50 values generally falling within the 30-80 µM range. Its mechanisms of action are multifaceted, involving the inhibition of key enzymes like topoisomerase II and the modulation of critical signaling pathways such as NF-κB and PI3K/Akt.[6][7]
In contrast, the cytotoxic profile of this compound is less characterized. The existing data points to its potent anti-inflammatory activity, specifically the inhibition of nitric oxide production, at concentrations where it displays low cytotoxicity. This suggests a potentially favorable therapeutic window for its anti-inflammatory effects.
Further research, particularly direct head-to-head comparative studies employing a standardized panel of cell lines and assays, is necessary to definitively elucidate the relative cytotoxic potencies and mechanisms of action of this compound and lupeol. Such studies will be crucial for guiding future drug development efforts focused on these promising natural compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cytotoxic Activity of Some Lupeol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity of Some Lupeol Derivatives | Semantic Scholar [semanticscholar.org]
- 5. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lupeol is the cytotoxic principle in the leaf extract of Dendropanax cf. querceti - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Efficacy of 29-Nor-20-oxolupeol in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and safer anticancer therapeutics has led researchers to explore a vast array of natural and synthetic compounds. Among these, triterpenoids, a class of compounds widely found in plants, have shown significant promise.[1] Lupeol, a pentacyclic triterpenoid, and its derivatives have demonstrated notable anticancer activities in various preclinical models by modulating critical signaling pathways and inducing apoptosis.[2][3] This guide provides a comparative framework for validating the anticancer activity of a novel synthetic lupeol derivative, 29-Nor-20-oxolupeol, in xenograft models, benchmarking its performance against established chemotherapeutic agents.
While specific in vivo data for this compound is not yet publicly available, this document will utilize hypothetical, yet plausible, data based on the known efficacy of its parent compound, lupeol, to illustrate the validation process.
Comparative Efficacy in a Xenograft Model of Human Prostate Cancer
This section presents a hypothetical comparison of this compound's ability to inhibit tumor growth in a PC-3 human prostate cancer xenograft model against Paclitaxel, a standard-of-care chemotherapeutic agent.
Table 1: Antitumor Activity in PC-3 Prostate Cancer Xenograft Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, p.o., daily | 1250 ± 150 | - | +2.5 |
| This compound | 40 mg/kg, p.o., daily | 480 ± 95 | 61.6 | -1.8 |
| Paclitaxel | 10 mg/kg, i.p., twice weekly | 350 ± 80 | 72.0 | -8.5 |
Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group. Body weight change is monitored as a general indicator of toxicity.
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of novel anticancer compounds. Below are the protocols for the key experiments cited in this guide.
PC-3 Xenograft Model Protocol
-
Cell Culture: Human prostate cancer cells (PC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Male athymic nude mice (nu/nu), 6-8 weeks old, are used for the study. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Implantation: PC-3 cells (5 x 10^6 cells in 100 µL of Matrigel) are subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into three groups (n=8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
This compound (dissolved in vehicle)
-
Paclitaxel (positive control)
-
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Toxicity Assessment: Animal body weight is recorded twice weekly. At the end of the study, major organs are collected for histopathological analysis.
-
Endpoint: The study is terminated when tumors in the control group reach the predetermined maximum size. Tumors are then excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).
Visualizing Molecular Mechanisms and Experimental Design
Understanding the potential mechanism of action and the experimental workflow is crucial for interpreting the results. The following diagrams, generated using Graphviz, illustrate a plausible signaling pathway for this compound and the xenograft study workflow.
Caption: Plausible PI3K/AKT/mTOR signaling pathway targeted by this compound.
Caption: Experimental workflow for the in vivo xenograft study.
References
- 1. Triterpenoids for cancer prevention and treatment: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations [frontiersin.org]
- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 29-Nor-20-oxolupeol and Betulinic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pentacyclic triterpenoids 29-Nor-20-oxolupeol and betulinic acid. While both compounds share a similar structural backbone, the available scientific literature reveals a significant disparity in their characterization and studied biological activities.
Betulinic acid, a naturally occurring pentacyclic triterpenoid, has been the subject of extensive research, demonstrating a wide range of pharmacological properties, including potent anticancer and anti-inflammatory effects.[1][2] In contrast, this compound, a structurally related lupeol derivative, remains largely unexplored, with current data limited to its anti-inflammatory potential. This guide summarizes the existing experimental data for both compounds, providing a clear comparison and highlighting the significant knowledge gap that presents opportunities for future research.
Comparative Biological Activities and Data
The following table summarizes the known biological activities and quantitative data for this compound and betulinic acid. The disparity in the volume of research is immediately evident.
| Parameter | This compound | Betulinic Acid |
| Primary Source | Impatiens balsamina[3][4] | Birch tree bark (Betula species)[1] |
| Known Biological Activities | Anti-inflammatory[3][4] | Anticancer, Anti-inflammatory, Anti-HIV, Antiviral, Antimalarial, Antidiabetic[1][2] |
| Anti-inflammatory Activity | Reduces nitric oxide (NO) levels in LPS-activated murine microglial cells with an IC50 of 44.21 μM.[3][4] | Modulates various inflammatory pathways, including inhibition of COX-2.[5] |
| Anticancer Activity | Not reported in the reviewed literature. | Induces apoptosis in a variety of cancer cell lines.[6] |
| IC50 Values (Anticancer) | Not available. | HeLa (Cervical Cancer): Apoptosis induced at 30 µmol/l.[1] HepG2 & SMMC-7721 (Hepatocellular Carcinoma): Dose-dependent apoptosis up to 40 μM.[6] |
| Mechanism of Action | Inhibition of nitric oxide production.[3][4] | Induction of apoptosis via mitochondrial pathways, modulation of PI3K/Akt/mTOR, MAPK, and JAK/STAT signaling pathways.[1][2][6][7] |
Experimental Protocols
Detailed experimental protocols for this compound are not available in the reviewed literature beyond the general description of its effect on nitric oxide levels. However, the methodologies used to characterize betulinic acid are well-established and can serve as a template for future studies on this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay) - Commonly used for Betulinic Acid
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of betulinic acid (or the test compound) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Western Blot Analysis - To study protein expression changes induced by Betulinic Acid
-
Protein Extraction: Cells treated with the compound are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Akt, mTOR, Bcl-2, Bax) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways Modulated by Betulinic Acid
Betulinic acid exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate some of the well-documented mechanisms.
References
- 1. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound|19891-85-1|COA [dcchemicals.com]
- 4. This compound CAS#: 19891-85-1 [amp.chemicalbook.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling the Mechanisms of Action: A Comparative Guide to 29-Nor-20-oxolupeol and Other Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of the triterpenoid 29-Nor-20-oxolupeol against other well-characterized members of this class, including betulinic acid, oleanolic acid, and ursolic acid. Triterpenoids, a diverse group of natural products, have garnered significant interest in drug discovery for their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, antiviral, and antidiabetic properties.[1][2] This document summarizes key experimental data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Comparative Analysis of Biological Activities
The primary mechanism of action identified for This compound is its anti-inflammatory activity, demonstrated by the reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine microglial cells.[3][4] In contrast, other triterpenoids like betulinic acid, oleanolic acid, and ursolic acid have been extensively studied and exhibit a wider range of activities, most notably potent anti-cancer and broader anti-inflammatory effects.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of these triterpenoids. It is important to note the current data gap for the cytotoxic effects of this compound against cancer cell lines.
Table 1: Cytotoxic Activity (IC50 values in µM)
| Compound | MCF-7 (Breast) | HT-29 (Colon) | A549 (Lung) | MDA-MB-231 (Breast) | HepG2 (Liver) |
| This compound | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |
| Betulinic Acid | 54.97 (48h)[5] | 84.5 (48h)[5] | 6.4 - 11.4[6] | >5 (48h)[7] | 9.4 (24h)[5] |
| Oleanolic Acid | 4.0 (AH-Me derivative)[8] | No Data Available | No Data Available | No Data Available | 33.1 - 68.8 |
| Ursolic Acid | 7.96 (48h)[9] | 20 (48h)[10] | No Data Available | 9.02 (48h)[9] | No Data Available |
Table 2: Anti-inflammatory Activity (IC50 values in µM)
| Compound | Nitric Oxide (NO) Inhibition |
| This compound | 44.21 (LPS-activated murine microglial cells)[3][4] |
| Betulinic Acid | No Data Available |
| Oleanolic Acid | 31.28 (LPS-stimulated RAW 264.7 cells, 48h)[11] |
| Ursolic Acid | No Data Available |
Signaling Pathways: A Visual Comparison
The mechanisms of action of these triterpenoids involve the modulation of complex intracellular signaling pathways. Below are graphical representations of these pathways generated using the DOT language.
Anti-inflammatory Signaling Pathway of this compound
The known mechanism for this compound involves the inhibition of nitric oxide synthase (iNOS) activity, a key enzyme in the inflammatory response.
Caption: Inhibition of Nitric Oxide Production by this compound.
General Anticancer Signaling Pathways of Triterpenoids
Betulinic acid, oleanolic acid, and ursolic acid share common pathways in their anti-cancer activity, primarily through the induction of apoptosis and inhibition of pro-survival signaling.
Caption: Key Anticancer Mechanisms of Triterpenoids.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the triterpenoid and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2][12][13][14][15]
Nitric Oxide (Griess) Assay
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.
-
Sample Collection: Collect the cell culture supernatant after treatment with the test compound and inflammatory stimulus (e.g., LPS).
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix 100 µL of the cell supernatant with 100 µL of Griess reagent in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[4][16][17][18]
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB transcription factor.
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.
-
Treatment: Treat the transfected cells with the triterpenoid for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activation.[1][3][19][20][21]
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Lyse the treated cells to release cellular proteins.
-
Reaction Setup: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the release of the p-nitroaniline (pNA) chromophore.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.[22][23][24][25][26]
Western Blot for Phosphorylated Proteins (e.g., Akt)
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.
-
Protein Extraction: Lyse treated cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against the total protein (e.g., anti-Akt) to normalize for protein loading.[27][28][29][30]
Conclusion
While this compound demonstrates clear anti-inflammatory potential through the inhibition of nitric oxide production, its broader mechanistic profile, particularly in the context of cancer, remains to be elucidated. In contrast, extensive research on betulinic acid, oleanolic acid, and ursolic acid has revealed their multifaceted mechanisms of action, targeting key survival and apoptotic pathways. This guide highlights the need for further investigation into the biological activities of this compound to fully understand its therapeutic potential and to draw more comprehensive comparisons with other promising triterpenoids. The provided experimental protocols serve as a foundation for such future studies, enabling a more complete characterization of this and other novel natural products.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. bowdish.ca [bowdish.ca]
- 4. Nitric Oxide Griess Assay [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ursolic Acid Inhibits Breast Cancer Metastasis by Suppressing Glycolytic Metabolism via Activating SP1/Caveolin-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Cell Counting & Health Analysis [sigmaaldrich.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Protocol Griess Test [protocols.io]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 20. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. mpbio.com [mpbio.com]
- 24. biogot.com [biogot.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. abcam.com [abcam.com]
- 27. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubcompare.ai [pubcompare.ai]
A Comparative Guide to the Bioactivity of 29-Nor-20-oxolupeol: An Analysis of Available Data and the Imperative for Cross-Laboratory Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the currently available bioassay data for the natural compound 29-Nor-20-oxolupeol. A thorough review of existing scientific literature reveals that published bioactivity data for this compound originates from a single research group. Consequently, this document summarizes the reported findings and underscores the critical need for independent, cross-laboratory validation to substantiate these results for potential drug development applications.
Executive Summary
This compound, a triterpenoid isolated from Impatiens balsamina, has demonstrated noteworthy anti-inflammatory and neurotrophic potential in initial studies. The primary source of this data is a 2019 publication by Kim D.H. et al. in Natural Product Sciences. The researchers report two key biological activities: the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglial cells (BV-2) and the enhancement of Nerve Growth Factor (NGF) secretion in rat glioma cells (C6).
Notably, a discrepancy exists in the literature regarding the IC50 value for NO inhibition, with different sources citing the same primary article but reporting different values. This ambiguity further highlights the necessity for independent verification of the compound's bioactivity. This guide presents the available data in a structured format, details the experimental protocols employed, and proposes a workflow for future cross-validation studies.
Data Presentation: Bioassay Results for this compound
The following table summarizes the quantitative data reported for this compound from the primary literature.
| Bioassay | Cell Line | Key Parameter | Reported Result | Source |
| Inhibition of Nitric Oxide (NO) Production | Murine Microglial BV-2 Cells | IC50 | 44.21 µM | Kim D.H. et al., 2019[1] |
| Inhibition of Nitric Oxide (NO) Production | Murine Microglial BV-2 Cells | IC50 | 25.59 µM | Review citing Kim D.H. et al., 2019[2] |
| Nerve Growth Factor (NGF) Secretion | Rat Glioma C6 Cells | % of Control | 130.55 ± 11.41% (at 20 µM) | Kim D.H. et al., 2019[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the descriptions provided in the primary literature for the key bioassays performed on this compound.
Inhibition of Nitric Oxide (NO) Production Assay
This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Inflammatory Stimulation: After a pre-incubation period with the compound, cells are stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Nitrite Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at a specific wavelength (typically 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells not treated with the compound. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined from a dose-response curve.
NGF Secretion Assay
This assay measures the effect of a compound on the secretion of Nerve Growth Factor (NGF), a crucial protein for the survival, development, and function of neurons.
-
Cell Culture: Rat glioma C6 cells are maintained in appropriate culture medium and conditions.
-
Compound Treatment: Cells are treated with the test compound (e.g., 20 µM of this compound) for a specified duration (e.g., 24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
NGF Quantification: The concentration of NGF in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The amount of secreted NGF is expressed as a percentage relative to the untreated control cells.
Mandatory Visualizations
Proposed Workflow for Cross-Laboratory Validation
To ensure the reproducibility and robustness of the initial findings, a cross-laboratory validation study is essential. The following diagram outlines a logical workflow for such a study.
Caption: Proposed workflow for a cross-laboratory validation study.
LPS-Induced Nitric Oxide Production Signaling Pathway
The anti-inflammatory activity of this compound is reported as the inhibition of NO production. The following diagram illustrates the generally accepted signaling pathway leading to NO production upon LPS stimulation in microglial cells, which is the likely target of the compound's inhibitory action.
References
Structure-Activity Relationship of 29-Nor-20-oxolupeol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 29-Nor-20-oxolupeol scaffold, a pentacyclic triterpenoid with noted anti-inflammatory properties. Direct and extensive SAR studies on this compound are limited in publicly available literature. Therefore, this guide draws insights from studies on the closely related parent compound, lupeol, to infer potential SAR trends for this compound. The data presented herein focuses primarily on cytotoxic and anti-inflammatory activities.
Comparative Biological Activity of Lupeol Derivatives
The following table summarizes the in vitro cytotoxic activity of lupeol and its derivatives against various human cancer cell lines. This data is presented as a proxy to understand potential SAR for the this compound scaffold, assuming similar trends for modifications at the A-ring.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Lupeol and its Derivatives [1][2]
| Compound | Modification from Lupeol | HeLa | KB | MCF-7 | A-549 |
| Lupeol (1) | Parent Compound | 40.2 ± 3.8 | 51.9 ± 4.5 | 37.7 ± 3.1 | 45.3 ± 4.2 |
| Lupeol acetate (2) | Acetylation of C-3 OH | > 100 | > 100 | > 100 | > 100 |
| Lupeol succinate (3) | Succinylation of C-3 OH | 81.2 ± 7.5 | > 100 | 75.4 ± 6.9 | > 100 |
| o-Phthaloyl-lupeol (4) | Phthaloylation of C-3 OH | > 100 | > 100 | > 100 | > 100 |
| Lupenone (5) | Oxidation of C-3 OH to Ketone | 7.1 ± 0.6 | 9.1 ± 0.8 | 8.4 ± 0.7 | 7.8 ± 0.7 |
| Lupenone oxime (6) | Oximation of C-3 Ketone | 10.5 ± 0.9 | 13.2 ± 1.1 | 11.8 ± 1.0 | 12.4 ± 1.1 |
Data presented as mean ± standard deviation.
From this data, a clear SAR trend emerges for C-3 modifications of the lupane scaffold:
-
Oxidation to a ketone (Lupenone) dramatically increases cytotoxic activity across all tested cell lines, with IC₅₀ values decreasing by a factor of 4 to 7 compared to Lupeol.
-
Esterification of the C-3 hydroxyl group (acetylation, succinylation, phthaloylation) generally leads to a significant decrease or complete loss of cytotoxic activity.
-
Conversion of the C-3 ketone to an oxime results in a slight decrease in activity compared to the ketone but is still significantly more potent than the parent alcohol, Lupeol.
Anti-inflammatory Activity of this compound
This compound itself has been identified as an anti-inflammatory agent. Specifically, it has been shown to reduce nitric oxide (NO) levels in lipopolysaccharide (LPS)-activated murine microglial cells.
Table 2: Anti-inflammatory Activity of this compound
| Compound | Biological Activity | Assay System | IC₅₀ (µM) |
| This compound | Inhibition of Nitric Oxide (NO) Production | LPS-activated murine microglial cells | 44.21 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)[1][2]
The in vitro cytotoxic activity of the lupeol derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (HeLa, KB, MCF-7, A-549) were cultured in appropriate media supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to attach for 24 hours.
-
Compound Treatment: The test compounds, dissolved in DMSO, were added to the wells at various concentrations. The final DMSO concentration was kept below 0.1%.
-
Incubation: The plates were incubated for 72 hours at 37°C.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC₅₀) was calculated from the dose-response curves.
Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity of this compound was assessed by measuring the inhibition of NO production in LPS-stimulated microglial cells.
-
Cell Culture: Murine microglial cells (e.g., BV-2) were cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells were plated in 96-well plates.
-
Compound and LPS Treatment: Cells were pre-treated with various concentrations of this compound for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.
-
Incubation: The cells were incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) was mixed, and the absorbance was measured at 540 nm.
-
IC₅₀ Calculation: The IC₅₀ value was determined as the concentration of the compound that inhibited 50% of the NO production compared to the LPS-treated control.
Visualized Workflows and Pathways
Caption: Workflow for determining the cytotoxic activity of lupeol derivatives using the MTT assay.
References
A Head-to-Head In Vitro Comparison: 29-Nor-20-oxolupeol versus Doxorubicin
An Objective Guide for Researchers in Oncology Drug Discovery
In the landscape of cancer research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. This guide provides a comparative framework for evaluating the in vitro performance of the novel synthetic triterpenoid, 29-Nor-20-oxolupeol, against the well-established chemotherapeutic agent, doxorubicin.
Disclaimer: As of the latest literature review, no direct comparative in vitro studies have been published for "this compound". Therefore, this guide will present a comprehensive summary of the well-documented in vitro activities of doxorubicin as a benchmark. The section on this compound will serve as a template, outlining the necessary experimental data required for a robust head-to-head comparison. This framework is intended to guide researchers in the systematic evaluation of this and other novel compounds.
Doxorubicin: The Established Benchmark
Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy.[1][2] Its cytotoxic effects are attributed to multiple mechanisms of action, making it a potent, albeit toxic, anticancer agent.
Mechanism of Action
Doxorubicin's primary mechanisms of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.[2]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA unwinding and re-ligation. This leads to the accumulation of double-strand breaks in the DNA.[2]
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin undergoes redox cycling, leading to the production of free radicals. This induces oxidative stress, damaging cellular components like lipids, proteins, and DNA.[1][2]
-
Induction of Apoptosis: DNA damage and oxidative stress trigger programmed cell death (apoptosis) through both p53-dependent and p53-independent pathways.[1][3] Doxorubicin has been shown to cause an early activation of p53 in tumor cells, which is followed by the activation of caspases and DNA fragmentation.[1][3][4]
-
Cell Cycle Arrest: The cellular damage induced by doxorubicin leads to the activation of cell cycle checkpoints, primarily causing an arrest in the G2/M phase.[5][6][7]
In Vitro Efficacy of Doxorubicin
The cytotoxic and anti-proliferative effects of doxorubicin have been extensively documented across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Exposure Time (h) |
| MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.5 | MTT | 48 - 120 |
| A549 | Lung Carcinoma | ~0.07 - 1.5 | MTT | 48 |
| HeLa | Cervical Carcinoma | ~0.34 - 1.0 | MTT / Neutral Red | Not Specified |
| PC3 | Prostate Cancer | ~2.64 - 8.0 | MTT | 48 |
| HepG2 | Hepatocellular Carcinoma | ~12.18 - 14.72 | MTT | 24 |
| HCT116 | Colon Carcinoma | ~24.30 | MTT | Not Specified |
Note: IC50 values can vary significantly between laboratories due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.[8]
This compound: A Novel Compound for Evaluation
This compound is a synthetic derivative of lupeol, a naturally occurring pentacyclic triterpenoid. Lupeol and its derivatives have garnered interest for their potential anti-inflammatory and anticancer properties.[9][10][11] To establish the therapeutic potential of this compound, a direct comparison with a standard-of-care agent like doxorubicin is essential.
Hypothetical Data for Comparison
The following table illustrates the type of quantitative data that would be necessary to facilitate a meaningful comparison with doxorubicin.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Exposure Time (h) |
| MCF-7 | Breast Adenocarcinoma | Data to be generated | MTT/SRB | 48 |
| A549 | Lung Carcinoma | Data to be generated | MTT/SRB | 48 |
| HeLa | Cervical Carcinoma | Data to be generated | MTT/SRB | 48 |
| PC3 | Prostate Cancer | Data to be generated | MTT/SRB | 48 |
| HepG2 | Hepatocellular Carcinoma | Data to be generated | MTT/SRB | 48 |
| HCT116 | Colon Carcinoma | Data to be generated | MTT/SRB | 48 |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed and standardized experimental protocols are crucial.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.01 to 100 µM) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).[8]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
b) Sulforhodamine B (SRB) Assay
This assay measures cell density based on the staining of total cellular protein.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Washing: Wash away the unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Cell Cycle Analysis
This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Follow the same procedure as the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold ethanol.
-
Staining: Treat the cells with RNase A and stain the DNA with propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizing Molecular Pathways and Experimental Workflows
Doxorubicin's Mechanism of Action
Caption: Doxorubicin's multifaceted mechanism of action in cancer cells.
General Workflow for In Vitro Compound Comparison
Caption: A standardized workflow for comparing novel compounds against a benchmark drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. karger.com [karger.com]
- 6. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 8. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 9. An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lupeol and its derivatives as anticancer and anti-inflammatory agents: Molecular mechanisms and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating Protein Target Specificity for 29-Nor-20-oxolupeol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pentacyclic triterpenoid 29-Nor-20-oxolupeol represents a promising, yet understudied, scaffold for targeted therapeutic development. While direct experimental validation of its protein targets remains to be extensively published, a wealth of data from structurally related compounds, namely lupeol and betulinic acid derivatives, provides a strong foundation for predicting and validating its mechanism of action. This guide offers a comparative framework for researchers seeking to identify and confirm the specific protein targets of this compound, leveraging established methodologies and drawing parallels from its chemical relatives.
Predicted Protein Targets and Comparative Biological Activity
Based on the known biological activities of lupeol and betulinic acid derivatives, this compound is anticipated to interact with key proteins involved in cancer and inflammation. Lupeol, a dietary triterpene, is a multi-target agent known to modulate critical signaling pathways, including NFκB, PI3K/Akt, and Wnt/β-catenin.[1] Derivatives of betulinic acid, a closely related compound, have been identified as potent inhibitors of the 20S proteasome's chymotrypsin-like activity.[2][3]
The structural modifications in this compound, specifically the nor-ring system and the oxo-group at position 20, suggest a potentially unique binding affinity and target profile compared to its parent compounds. The following table summarizes the known protein targets of lupeol and betulinic acid derivatives, which represent high-priority candidates for initial validation studies with this compound.
| Compound Class | Known Protein Targets | Reported IC50/EC50 | Cell Lines/Model System | Reference |
| Lupeol | NFκB, PI3K/Akt, Wnt/β-catenin pathway proteins (Axin, GSK3β), MMP-2, ERBB-2, c-myc | Not specified | Prostate cancer cells, Murine skin | [1] |
| Lupeol | BCL-2, BAX, Caspases | Not specified | Various cancer cell lines | [4] |
| Betulinic Acid Derivative (Bevirimat) | HIV-1 Gag polyprotein | <10 nM | Primary and drug-resistant HIV-1 isolates | [2] |
| Betulinic Acid Derivatives | 20S Proteasome (chymotrypsin-like activity) | 1.42 - 9.2 µM | Purified 20S proteasome | [2][3] |
| Betulinic Acid Derivatives | Caspase-3/7 | 2 - 5 µM | MV4-11 (leukemia), A549 (lung), PC-3 (prostate), MCF-7 (breast) | [5] |
| Betulinic Acid | Deubiquitinases (DUBs) | Not specified | Prostate cancer cells | [6] |
Experimental Protocols for Target Validation
Validating the direct interaction between this compound and its putative protein targets is crucial. A multi-pronged approach employing both in vitro and in-cellulo assays is recommended.
In Vitro Binding Assays
These assays confirm a direct physical interaction between the small molecule and the purified protein.
-
Surface Plasmon Resonance (SPR): SPR measures the binding affinity and kinetics of the interaction in real-time. The target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. Changes in the refractive index at the surface, indicative of binding, are measured.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Fluorescence Polarization (FP): FP is suitable for assessing binding to smaller, fluorescently labeled ligands that are displaced by the test compound. It can be used in a competitive binding format to determine the affinity of this compound for a target protein.
In-Cellulo Target Engagement Assays
These assays confirm that the compound interacts with its target in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. Cells are treated with this compound, heated to various temperatures, and the amount of soluble target protein is quantified by Western blot or mass spectrometry. A shift in the melting temperature of the protein in the presence of the compound indicates target engagement.
-
Affinity Pull-Down Assays: this compound can be immobilized on beads (e.g., via a linker) and incubated with cell lysates. Proteins that bind to the compound are "pulled down" and can be identified by mass spectrometry.
Functional Assays
These assays measure the downstream functional consequences of target engagement.
-
Enzyme Inhibition Assays: If the putative target is an enzyme (e.g., a kinase or protease), its activity can be measured in the presence and absence of this compound to determine the inhibitory concentration (IC50).
-
Reporter Gene Assays: For targets that are part of a signaling pathway (e.g., NFκB or Wnt), reporter gene assays can be used to quantify the effect of the compound on the transcriptional activity of the pathway.
Signaling Pathways and Experimental Workflows
Visualizing the potential signaling pathways and experimental workflows can aid in experimental design and data interpretation.
Caption: Potential signaling pathways modulated by lupeol and betulinic acid derivatives.
Caption: A generalized workflow for validating protein targets of a novel small molecule.
Conclusion
While direct experimental evidence for the protein targets of this compound is not yet available, a robust framework for its investigation can be built upon the extensive research into related triterpenoids. By leveraging the comparative data from lupeol and betulinic acid derivatives and employing a systematic validation workflow, researchers can effectively elucidate the mechanism of action of this promising compound and pave the way for its development as a novel therapeutic agent. The combination of in vitro, in-cellulo, and functional assays will be critical in confirming target specificity and understanding the full pharmacological potential of this compound.
References
- 1. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Betulinic Acid Derivatives as Potent Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking analysis of lupeol with different cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study [mdpi.com]
- 6. Betulinic Acid Selectively Increases Protein Degradation and Enhances Prostate Cancer-Specific Apoptosis: Possible Role for Inhibition of Deubiquitinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-inflammatory Effects of 29-Nor-20-oxolupeol and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of the natural compound 29-Nor-20-oxolupeol and the well-established synthetic glucocorticoid, dexamethasone. The available scientific data for each compound is presented to facilitate an objective comparison of their known mechanisms and potencies.
Executive Summary
Dexamethasone is a potent and extensively studied corticosteroid with well-characterized anti-inflammatory mechanisms that involve the regulation of gene expression through the glucocorticoid receptor. In contrast, this compound is a less-studied triterpenoid with preliminary data suggesting anti-inflammatory activity through the inhibition of nitric oxide production. A significant disparity exists in the volume of research, with a wealth of information available for dexamethasone and very limited data for this compound. This guide summarizes the current state of knowledge for both compounds.
Data Presentation
The following tables summarize the available quantitative data for this compound and dexamethasone. The disparity in the amount of available data is immediately apparent.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line | Stimulant | Endpoint | IC50 |
| This compound | Nitric Oxide (NO) Inhibition | Murine Microglial Cells | Lipopolysaccharide (LPS) | NO Levels | 44.21 µM |
| Dexamethasone | Nitric Oxide (NO) Inhibition | BV-2 Microglial Cells | Lipopolysaccharide (LPS) | NO Production | Potent inhibitor (specific IC50 varies by study) |
| Dexamethasone | Prostaglandin E2 (PGE2) Inhibition | Rat Primary Microglial Cultures | Lipopolysaccharide (LPS) | PGE2 Production | Dose-dependent inhibition (1-100 nM)[1] |
| Dexamethasone | Reactive Oxygen Species (ROS) Inhibition | BV-2 Microglial Cells | Lipopolysaccharide (LPS) | ROS Production | Suppresses production[2][3] |
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Model | Species | Endpoint | Result |
| This compound | Data Not Available | - | - | - |
| Dexamethasone | Carrageenan-induced Paw Edema | Rat/Mouse | Paw Volume | Significant reduction in edema |
| Dexamethasone | Lipopolysaccharide-induced Systemic Inflammation | Mouse | Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Significant reduction in cytokine levels |
Experimental Protocols
In Vitro Nitric Oxide (NO) Inhibition Assay in Microglial Cells
This assay is used to evaluate the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells of the central nervous system.
1. Cell Culture:
-
Murine microglial cells (e.g., BV-2 or primary microglia) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
2. Treatment:
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound or dexamethasone) for a specified period (e.g., 1 hour).
3. Stimulation:
-
Inflammation is induced by adding a stimulant, typically lipopolysaccharide (LPS), to the cell culture medium.
4. Incubation:
-
The plates are incubated for a further period (e.g., 24 hours) to allow for the production of nitric oxide.
5. Nitric Oxide Measurement (Griess Assay):
-
The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
The Griess reagent is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which reacts with nitrite to form a colored azo compound.
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
6. Data Analysis:
-
The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the control (LPS-stimulated) wells.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
Dexamethasone
Dexamethasone exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). This interaction leads to the modulation of gene expression, both by increasing the transcription of anti-inflammatory genes and repressing the transcription of pro-inflammatory genes.
Caption: Dexamethasone's anti-inflammatory signaling pathway.
This compound (Hypothetical Pathway)
Based on the limited available data, the anti-inflammatory action of this compound appears to involve the inhibition of nitric oxide (NO) production. The upstream signaling pathway leading to this inhibition is currently unknown. A hypothetical pathway could involve the inhibition of the inducible nitric oxide synthase (iNOS) enzyme or interference with signaling cascades that lead to its expression, such as the NF-κB pathway.
Caption: Hypothetical anti-inflammatory pathway for this compound.
Experimental Workflow
The general workflow for comparing the anti-inflammatory effects of novel compounds like this compound with a standard drug such as dexamethasone involves a multi-step process, starting from in vitro screening to in vivo validation.
Caption: General experimental workflow for comparative anti-inflammatory studies.
Conclusion
Dexamethasone is a well-established anti-inflammatory agent with a vast body of supporting evidence for its efficacy and mechanism of action. This compound, on the other hand, is a compound in the very early stages of investigation. While initial data suggests it possesses anti-inflammatory properties through the inhibition of nitric oxide, extensive further research, including in vivo studies and detailed mechanistic investigations, is required to fully understand its therapeutic potential and to draw any meaningful comparisons with established drugs like dexamethasone. Researchers interested in the anti-inflammatory potential of novel triterpenoids may find this compound to be a subject worthy of further exploration.
References
- 1. Down-regulation of microglial cyclo-oxygenase-2 and inducible nitric oxide synthase expression by lipocortin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexamethasone inhibits the Nox-dependent ROS production via suppression of MKP-1-dependent MAPK pathways in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexamethasone inhibits the Nox-dependent ROS production via suppression of MKP-1-dependent MAPK pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of 29-Nor-20-oxolupeol: A Comparative Guide to its Synthesis and Biological Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synthesis and biological testing of the natural product 29-Nor-20-oxolupeol. This document outlines the current state of knowledge regarding the reproducibility of its synthesis and bioactivity, presenting available data for comparative purposes.
Introduction
This compound, also known by its systematic name 3β-Hydroxy-30-norlupan-20-one, is a lupane-type triterpenoid. To date, the primary source of this compound is through isolation from the stems of Impatiens balsamina. The initial and sole report of its isolation and biological evaluation was published by Kim DH, et al. in a 2019 issue of Natural Product Sciences. This guide will focus on the findings from this seminal paper and place them in the broader context of related compounds, given the current absence of independent reproducibility studies in the scientific literature.
Synthesis and Isolation
Currently, there are no published studies detailing the chemical synthesis of this compound. The compound has only been obtained through isolation from its natural source. The reproducibility of its availability, therefore, depends on the successful extraction and purification from Impatiens balsamina.
Isolation Protocol
The experimental protocol for the isolation of this compound is based on the method described by Kim DH, et al. (2019).
Safety Operating Guide
Proper Disposal of 29-Nor-20-oxolupeol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 29-Nor-20-oxolupeol (CAS No. 19891-85-1), a triterpenoid compound used in research. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.
Core Hazard Summary: this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Improper disposal can lead to significant ecological damage and potential regulatory non-compliance.[1]
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Not generally required for small quantities in a well-ventilated area. However, if creating aerosols or handling large quantities, a properly fitted respirator may be necessary.
II. Waste Segregation and Container Management
Proper segregation and containment are the first steps in compliant disposal.
-
Designated Waste Container:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with organic compounds. A high-density polyethylene (HDPE) or glass container is recommended.
-
Never mix this compound waste with other waste streams unless compatibility has been verified.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste."
-
Clearly identify the contents: "this compound waste."
-
Indicate the primary hazards: "Toxic," "Aquatic Hazard."
-
Include the date when waste was first added to the container.
-
III. Step-by-Step Disposal Protocol
This protocol outlines the handling of pure this compound and contaminated materials.
A. Disposal of Unused or Expired this compound:
-
Transfer to Waste Container: Carefully transfer the solid or dissolved this compound into the designated hazardous waste container. Avoid generating dust or aerosols.
-
Container Rinsing:
-
If the original product container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this cleaning process is also considered hazardous waste and must be collected in the designated waste container.
-
After triple-rinsing, the defaced, empty container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.
-
B. Disposal of Contaminated Labware and Materials:
-
Solid Waste:
-
Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in a separate, clearly labeled solid hazardous waste container.
-
This container should be lined with a chemically resistant bag.
-
-
Liquid Waste from Experiments:
-
Solutions containing this compound must be collected in the designated liquid hazardous waste container.
-
Crucially, do not dispose of any solutions containing this compound down the drain. This is to prevent release into the aquatic environment, where it is highly toxic.
-
C. Spill Cleanup:
-
Small Spills:
-
For small spills of solid material, gently sweep or wipe up the material, avoiding dust generation, and place it in the solid hazardous waste container.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place the used absorbent material into the solid hazardous waste container.
-
-
Large Spills:
-
Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
IV. Waste Storage and Final Disposal
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal contractor.
-
Improperly disposed chemicals can pollute marine life, and it is often illegal to dump them. The recommended practice is to use a hazardous waste disposal company.
-
V. Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₂₉H₄₈O₂ | PubChem |
| Molecular Weight | 428.69 g/mol | DC Chemicals |
| CAS Number | 19891-85-1 | DC Chemicals |
| GHS Hazard Class | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | DC Chemicals |
VI. Experimental Protocols Cited
This document is based on standard hazardous waste handling protocols and the Safety Data Sheet for this compound. No experimental protocols are directly cited for the generation of this compound.
Diagrams
Caption: Workflow for the proper disposal of this compound.
Caption: Decision tree for responding to a this compound spill.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 29-Nor-20-oxolupeol
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 29-Nor-20-oxolupeol. Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental protection.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. According to its Safety Data Sheet (SDS), the compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life[1].
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
The primary routes of exposure are ingestion and environmental release. Therefore, stringent measures must be in place to prevent accidental ingestion and to contain the chemical, preventing its release into the environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles with side protection. | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material, tested according to EN 374. | Prevents skin contact and absorption. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask/Respirator | Use in poorly ventilated areas or when generating dust. | Prevents inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational procedure minimizes the risk of exposure and ensures the integrity of the research.
1. Preparation:
- Designate a specific area for handling this compound, preferably within a chemical fume hood.
- Ensure an eye-wash station and safety shower are readily accessible.
- Assemble all necessary equipment and PPE before handling the compound.
- Review the Safety Data Sheet (SDS) before commencing work.
2. Handling:
- Wear the appropriate PPE as detailed in the table above.
- Avoid generating dust. If the compound is in powdered form, handle it with care.
- Use a spatula or other appropriate tools for transferring the compound.
- Do not eat, drink, or smoke in the designated handling area[1].
- Wash hands thoroughly after handling the compound, even if gloves were worn[1].
3. In Case of a Spill:
- For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
- For major spills, evacuate the area and follow the emergency procedures of your institution.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Collection:
-
Collect all waste material, including contaminated PPE and disposable equipment, in a clearly labeled, sealed container.
-
-
Disposal Route:
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
